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  • Product: Antimony, difluorotriphenyl-
  • CAS: 373-84-2

Core Science & Biosynthesis

Foundational

Antimony Difluorotriphenyl: Chemical Properties, Catalytic Mechanisms, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Nomenclature Integrity Antimony difluorotriphenyl, commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Nomenclature Integrity

Antimony difluorotriphenyl, commonly referred to as Triphenylantimony difluoride (Ph₃SbF₂) , is a hypervalent organoantimony(V) compound that has garnered significant attention in modern synthetic chemistry and drug development.

A Critical Note on CAS Identification: To maintain scientific integrity, it is crucial to address a common indexing discrepancy. While frequently queried under CAS 368-97-8 in certain legacy or aggregated databases (which strictly corresponds to phenyldifluoroarsine)[1], the primary recognized CAS registry number for true Antimony difluorotriphenyl is 373-84-2 (with 34716-90-0 as an alternate identifier)[2]. For the purpose of this technical guide, we will focus exclusively on the chemical properties, synthesis, and applications of the target hypervalent molecule, Ph₃SbF₂.

Physicochemical Properties & Molecular Geometry

The chemical behavior of Ph₃SbF₂ is dictated by its hypervalent state. Pentavalent antimony (Sb(V)) utilizes


 hybridization to accommodate five ligands, resulting in a highly specific spatial arrangement[3].
Causality of Geometry

Ph₃SbF₂ adopts a pseudo-trigonal bipyramidal geometry [3][4]. According to Bent's Rule, the highly electronegative fluorine atoms preferentially occupy the axial (apical) positions to minimize steric and electronic repulsion, while the three bulky, electron-rich phenyl rings reside in the equatorial plane[3]. This structural conformation is the foundational reason behind the molecule's unique reactivity, as the polarized axial Sb-F bonds readily participate in transmetalation and anion exchange.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Chemical Formula C₁₈H₁₅F₂SbDefines the pentavalent hypervalent structure.
Molecular Weight 391.06 g/mol Standard molar mass for stoichiometric calculations[2].
Coordination Geometry Pseudo-trigonal bipyramidalMinimizes steric repulsion; stabilizes the Sb(V) center[3][4].
Apical Ligands Fluorine atomsHigh electronegativity strongly polarizes Sb-C bonds[5].
Equatorial Ligands Phenyl groupsProvides steric bulk, lipophilicity, and acts as aryl donors[3].
Sb-F Stretching Freq. ~509 cm⁻¹ (IR)Confirms the linear F-Sb-F axial arrangement[6].

Chemical Reactivity & Catalytic Applications

Ph₃SbF₂ is highly valued in organic synthesis, primarily functioning as a mild oxidative fluorinating agent and an exceptional aryl donor in cross-coupling reactions[5][6].

The Transmetalation Advantage in C-H Arylation

In palladium-catalyzed C-H arylation (e.g., the α-selective arylation of heterocycles like benzofurans and thiophenes), triarylantimony difluorides exhibit vastly superior reactivity compared to their dichloride counterparts (Ar₃SbCl₂)[4][5].

The Mechanistic Causality: The lability of the apical fluoride ligands is the driving force. Fluorine's high electronegativity strongly polarizes the equatorial Sb-C bonds, increasing the nucleophilic character of the phenyl groups. When introduced to a Pd(II) catalytic cycle, the fluoride ions act as internal bases or bridging ligands that interact with the palladium center, significantly lowering the activation energy required for the transmetalation step[5].

G Substrate Substrate (e.g., Benzofuran) CH_Act C-H Activation Intermediate Substrate->CH_Act + Pd(II) Pd_Cat Pd(II) Catalyst [Pd(OAc)2] Pd_Cat->CH_Act Transmet Transmetalation with Ph3SbF2 CH_Act->Transmet Ph3SbF2 enters RedElim Reductive Elimination Transmet->RedElim F- assisted transfer RedElim->Pd_Cat Catalyst Regeneration Product Arylated Product (2-Phenylbenzofuran) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed C-H arylation using Ph3SbF2 as an aryl donor.

Self-Validating Synthesis Protocols

To ensure reproducibility and self-validation, the synthesis of Ph₃SbF₂ must avoid the thermodynamic pitfalls and safety hazards of traditional harsh fluorinating gases (e.g., SF₄) or prohibitively expensive reagents (e.g., XeF₂)[3]. A modern, field-proven protocol utilizes nitrosyl tetrafluoroborate (NOBF₄) as an oxidative fluorinating agent under aerobic conditions[4].

Step-by-Step Methodology: Oxidative Fluorination
  • Substrate Preparation: Dissolve 1.0 equivalent of triphenylstibine (SbPh₃) in a dry, non-coordinating solvent (e.g., dichloromethane or acetonitrile) under controlled stirring.

  • Oxidant Addition: Slowly introduce 2.2 equivalents of NOBF₄.

    • Causality Note: The slight excess of NOBF₄ ensures complete oxidation of the Sb(III) center to Sb(V). The aerobic environment is critical, as molecular oxygen acts as a co-oxidant, facilitating the generation of the difluoride species without requiring strict inert gas lines[4].

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours. The reaction's progress is self-validating via ¹⁹F NMR, indicated by the emergence of the characteristic Sb-F signal.

  • Workup and Purification: Quench the reaction with water, extract the organic layer, and dry over anhydrous Na₂SO₄. Recrystallize the crude product from a hexane/dichloromethane mixture to yield pure, colorless crystals of Ph₃SbF₂ (>80% yield)[4].

Synthesis Start Triphenylstibine (SbPh3) Reaction Oxidative Fluorination (Aerobic, RT) Start->Reaction Reagent Fluorinating Agent (NOBF4) Reagent->Reaction Purification Solvent Extraction & Crystallization Reaction->Purification Crude Product Final Triphenylantimony Difluoride (Ph3SbF2) Purification->Final High Yield (>80%)

Caption: Step-by-step workflow for the oxidative fluorination of triphenylstibine.

Biological Activity & Drug Development Potential

In the realm of drug development, organoantimony(V) compounds are gaining traction as highly tunable alternatives to traditional metallodrugs (such as platinum-based therapies).

Antitumor Activity

Triarylantimony difluorides have demonstrated potent anti-proliferative effects against various human tumor cell lines[4]. The pseudo-trigonal bipyramidal geometry allows the hypervalent antimony center to interact specifically with intracellular targets. Current mechanistic models suggest these compounds disrupt thiol-containing enzymes or induce localized oxidative stress, leading to apoptosis[4].

Transmembrane Anion Transport (Fluoride Ionophores)

A groundbreaking application of Lewis acidic organoantimony compounds is their use as synthetic transmembrane anion transporters[7][8]. Malfunctioning ion channels lead to severe biological diseases known as channelopathies.

Because the pentavalent antimony center acts as a strong Lewis acid, Ph₃SbF₂ and its structural derivatives can strongly bind halide anions (such as chloride or additional fluoride) and shuttle them across lipophilic biological lipid bilayers[7][8]. The binding affinity can be precisely fine-tuned by altering the electron-withdrawing nature of the equatorial aryl groups, making them highly customizable platforms for novel ion-transport therapeutics and clinical biosensors[8].

References

  • Organometallic Chemistry: Fundamentals and Applications - dokumen.pub. 3

  • A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity - researchgate.net. 4

  • Lewis acidic organo-antimony(V) compounds used as fluoride ionophores - researchgate.net. 7

  • Buy 3-Methoxy-1-benzofuran-2-carbaldehyde | 33562-10-6 - smolecule.com.5

  • Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - nih.gov. 8

  • Buy Triphenylbismuth Difluoride | 2023-48-5 - smolecule.com. 6

  • ARSENIC COMPOUNDS, ORGANIC - Pharos - habitablefuture.org. 1

  • Cas 373-84-2,Antimony, difluorotriphenyl - lookchem.com. 2

Sources

Exploratory

Molecular geometry and crystal structure of triphenylantimony difluoride

Structural Dynamics and Catalytic Utility of Triphenylantimony Difluoride ( ) Executive Summary Triphenylantimony difluoride ( ) is a hypervalent organoantimony(V) compound that has garnered significant attention in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Catalytic Utility of Triphenylantimony Difluoride ( )

Executive Summary

Triphenylantimony difluoride (


) is a hypervalent organoantimony(V) compound that has garnered significant attention in modern organometallic chemistry and pharmaceutical drug development. Functioning as a highly efficient aryl donor, its unique structural properties—specifically its trigonal bipyramidal geometry and labile axial fluoride ligands—make it a superior reagent in palladium-catalyzed C–H arylation reactions. This technical guide provides an in-depth analysis of its crystallographic profile, outlines a self-validating synthetic protocol, and explores the mechanistic causality behind its catalytic efficacy.

Molecular Geometry and Crystallographic Profile

Apicophilicity and Orbital Hybridization

Triphenylantimony difluoride adopts a classic five-coordinate, trigonal bipyramidal (TBP) molecular geometry 1. The central antimony atom utilizes


 hybridization to accommodate a 10-electron valence shell.

The spatial arrangement of ligands in


 is strictly governed by Bent's Rule  and the principle of apicophilicity . The highly electronegative fluorine atoms preferentially occupy the axial (apical) positions. This occurs because the axial bonds possess less 

-character and more

-character, which better stabilizes the high electron density drawn by the fluorine atoms. Conversely, the three sterically demanding and less electronegative phenyl groups occupy the equatorial plane (

hybridized orbitals), minimizing steric repulsion and stabilizing the hypervalent core.
Quantitative Structural Data

X-ray crystallographic studies confirm that the F-Sb-F axis is nearly linear, showing only a slight deviation from the ideal 180° arrangement due to crystal packing forces. The quantitative parameters are summarized below:

Table 1: Crystallographic and Spectroscopic Parameters of


 
ParameterValueAnalytical Method
Molecular Geometry Trigonal Bipyramidal (TBP)X-Ray Diffraction
Sb-F Bond Length 2.106(4) ÅX-Ray Diffraction 2
F-Sb-F Bond Angle 178.57(3)°X-Ray Diffraction 2

NMR Chemical Shift
-153.2 ppmNuclear Magnetic Resonance 3
Sb-F Stretching Frequency 509

FT-IR Spectroscopy 4

Synthetic Methodologies: A Self-Validating Protocol

Historically, the synthesis of


 relied on the direct fluorination of triphenylstibane (

) using hazardous gases like Xenon Difluoride (

) or Sulfur Tetrafluoride (

). For modern pharmaceutical R&D, aerobic oxidative fluorination using Nitrosyl Tetrafluoroborate (

)
has emerged as the gold standard 2.

Causality behind reagent choice:


 acts as both a mild, solid-state oxidant and a fluoride source. It facilitates the 

to

transition without generating highly corrosive HF gas byproducts, ensuring a safer, scalable, and highly reproducible workflow.
Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of triphenylstibane (

    
    ) in dry acetonitrile (MeCN) in a round-bottom flask. While the reaction tolerates aerobic conditions, using dry solvent prevents competitive hydrolysis.
    
  • Oxidative Fluorination: Slowly add 2.1 equivalents of

    
     to the stirring solution at room temperature. Note: Slow addition is critical to control the exothermic oxidative addition to the Sb(III) center.
    
  • Reaction Progression: Stir the mixture for 2–4 hours until the evolution of nitric oxide (NO) gas completely ceases, indicating the exhaustion of the oxidant.

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude solid from a biphasic mixture of dichloromethane and hexane to yield pure, crystalline

    
    .
    
  • Self-Validation (QA/QC):

    • Run a

      
       NMR spectrum. A successful synthesis is validated by a sharp singlet at -153.2 ppm 3, confirming the equivalence of the two axial fluorine atoms.
      
    • Run an FT-IR spectrum. Confirm complete conversion by the presence of a strong Sb-F stretching band at 509

      
       4.
      

SynthesisWorkflow Start Triphenylstibane (Ph3Sb) Oxidation Oxidative Fluorination (Aerobic, RT) Start->Oxidation Reagent Fluorinating Agent (NOBF4) Reagent->Oxidation Product Triphenylantimony Difluoride Oxidation->Product High Yield (>80%) Validation Self-Validation 19F NMR & FT-IR Product->Validation QA/QC Check

Caption: Workflow for the synthesis and analytical validation of Triphenylantimony Difluoride.

Mechanistic Role in Catalysis & Drug Development

In the realm of pharmaceutical synthesis,


 has proven to be an exceptional aryl donor in Palladium-catalyzed C–H arylation reactions. It is particularly valuable for the 

-selective arylation of benzofurans to synthesize complex precursors like 3-methoxy-1-benzofuran-2-carbaldehyde analogs 5.
The Causality of Enhanced Reactivity

Why utilize


 over its chlorinated counterpart, 

? The answer lies in the lability of the axial ligands. Triarylantimony difluorides exhibit vastly superior reactivity due to the highly polarized nature of the Sb-F bond. During the transmetalation step of the catalytic cycle, the axial fluoride ligands easily dissociate. This facile dissociation lowers the activation energy barrier, enabling rapid and efficient aryl transfer from the antimony center to the Palladium(II) intermediate 5.

The reaction is typically carried out in 1,2-dichloroethane (1,2-DCE) at 80°C, utilizing


 as the catalyst and 

as a terminal oxidant to continuously regenerate the active Pd(II) species from Pd(0) after reductive elimination.

CatalyticCycle Pd_cat Pd(II) Catalyst CH_Act C-H Activation Pd_cat->CH_Act Substrate Transmetal Trans- metalation (Ph3SbF2) CH_Act->Transmetal F- Exchange RedElim Reductive Elimination Transmetal->RedElim Aryl Transfer RedElim->Pd_cat Product Release

Caption: Palladium-catalyzed C-H arylation cycle utilizing Ph3SbF2 as an aryl donor.

Conclusion

Triphenylantimony difluoride represents a masterclass in how molecular geometry dictates chemical reactivity. Its trigonal bipyramidal structure, driven by the apicophilicity of fluorine, creates a highly polarized and labile axis. By exploiting these structural dynamics, researchers can deploy


 as a highly efficient, kinetically favored aryl donor in advanced cross-coupling methodologies, streamlining the synthesis of critical pharmaceutical compounds.

References

  • Haiduc, I. Organometallic Chemistry: Fundamentals and Applications. Walter de Gruyter. 1

  • Kitamura, T., et al. "A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity." ResearchGate. 2

  • "Triphenylbismuth Difluoride (Spectroscopic Comparisons)." Smolecule.4

  • "Mechanistic Pathways in Pd-Mediated Coupling Reactions (3-Methoxy-1-benzofuran-2-carbaldehyde)." Smolecule. 5

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Hypervalent Organoantimony Fluorides

Introduction: The Significance of Hypervalent Organoantimony Fluorides Hypervalent compounds, which formally possess more than eight valence electrons around a central atom, have long intrigued and challenged chemists. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Hypervalent Organoantimony Fluorides

Hypervalent compounds, which formally possess more than eight valence electrons around a central atom, have long intrigued and challenged chemists. Among these, organoantimony(V) fluorides stand out due to their unique structural features and diverse reactivity. These molecules, characterized by a central antimony atom in a +5 oxidation state bonded to one or more organic groups and highly electronegative fluorine atoms, are pivotal in fields ranging from catalysis to medicinal chemistry.[1][2] Their utility is intrinsically linked to their thermodynamic stability—a delicate balance of electronic and steric factors that dictates their persistence and reactivity.

The growing interest in these compounds stems from their potential applications in drug development, where organoantimony compounds have shown promise as antibacterial, antifungal, and even anti-tumor agents.[3][4] In materials science, their Lewis acidic nature is being harnessed for anion sensing and transport.[5][6][7] This guide provides a comprehensive exploration of the core principles governing the thermodynamic stability of hypervalent organoantimony fluorides, offering insights for researchers, scientists, and drug development professionals seeking to harness the potential of these fascinating molecules.

The Hypervalent Bond: A Modern Perspective

The bonding in hypervalent molecules like organoantimony(V) fluorides is often described by the three-center-four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle.[8] This model is particularly useful for describing the linear F-Sb-F axial bonds in a typical trigonal bipyramidal (TBP) geometry. The 3c-4e bond involves one bonding molecular orbital, one non-bonding molecular orbital, and one anti-bonding molecular orbital.[9][10] The four electrons occupy the bonding and non-bonding orbitals, resulting in a bond order of approximately 0.5 for each Sb-F interaction.[8] This delocalized bonding picture helps to explain the characteristic long axial bonds observed in many hypervalent structures.

The presence of highly electronegative substituents, such as fluorine, is crucial for the stability of the hypervalent state.[11] Fluorine's strong electron-withdrawing ability effectively pulls electron density from the central antimony atom, stabilizing the electron-rich 3c-4e bond.[11]

Caption: Molecular orbital diagram for a 3-center-4-electron (3c-4e) bond in a linear F-Sb-F system.

Factors Governing Thermodynamic Stability

The thermodynamic stability of hypervalent organoantimony fluorides is a multifactorial property influenced by electronic effects, steric hindrance, and the surrounding chemical environment.

Electronic Effects

The nature of the organic and inorganic ligands attached to the antimony center plays a paramount role in determining the overall stability of the molecule.

  • Electronegativity of Ligands: The stability of the hypervalent state increases with the increasing electronegativity of the axial ligands.[11] Fluorine, being the most electronegative element, is exceptionally effective at stabilizing the pentacoordinate structure. Spectroscopic studies, such as 121Sb Mössbauer spectroscopy, have shown that as the electronegativity of the halogen (X) in R3SbX2 compounds increases, there is a greater withdrawal of bonding electrons from the antimony atom along the Sb-X bond.[11]

  • Inductive and Resonance Effects of Organic Groups: The electronic properties of the organic substituents (R groups) also exert a significant influence. Electron-withdrawing groups on the aryl rings can enhance the Lewis acidity of the antimony center, thereby increasing its affinity for fluoride ions and stabilizing the resulting hypervalent adduct.[6] Conversely, electron-donating groups can destabilize the hypervalent state by increasing electron density on the antimony atom.

Steric Effects

The size and spatial arrangement of the ligands around the antimony center can have a profound impact on the stability and geometry of the molecule.

  • Ligand Bulk: Increasing the steric bulk of the organic ligands can destabilize the hypervalent structure due to increased steric repulsion. However, bulky ligands can also provide kinetic stability by shielding the reactive antimony center from attack. A study comparing triarylcatecholatostiboranes with ortho-tolyl and para-tolyl substituents found that the para-tolyl derivative was more Lewis acidic, a factor attributed to the steric crowding around the antimony in the ortho-tolyl derivative.[7][12]

  • Chelation and Pincer Ligands: The incorporation of chelating or pincer-type ligands can significantly enhance the thermodynamic stability of organoantimony fluorides. These ligands can enforce a specific geometry around the antimony center and prevent decomposition pathways such as reductive elimination. The use of ligands with pendant donor arms has proven to be a successful strategy for the synthesis of stable diorganoantimony(III) fluorides.[13]

Stability_Factors cluster_electronic Electronic Factors cluster_steric Steric Factors cluster_environmental Environmental Factors Stability Thermodynamic Stability of Hypervalent Organoantimony Fluorides Electronic Electronic Effects Stability->Electronic Governed by Steric Steric Effects Stability->Steric Governed by Environmental Environmental Factors Stability->Environmental Influenced by Ligand_EN Ligand Electronegativity (e.g., F > Cl > Br) Electronic->Ligand_EN Organic_Substituents Inductive/Resonance Effects of R Groups Electronic->Organic_Substituents Ligand_Bulk Ligand Bulk / Crowding Steric->Ligand_Bulk Chelation Chelation / Pincer Ligands Steric->Chelation Solvent Solvent Polarity Environmental->Solvent Moisture Presence of Moisture (Hydrolysis) Environmental->Moisture

Caption: Key factors influencing the thermodynamic stability of hypervalent organoantimony fluorides.

Experimental Determination of Stability and Structure

A combination of synthetic, spectroscopic, and structural methods is employed to assess the stability and characterize the structure of hypervalent organoantimony fluorides.

Synthetic Methodologies

The synthesis of these compounds often involves the oxidation of a trivalent organoantimony precursor. Common synthetic routes include:

  • Oxidative Addition: Reaction of a triorganostibine (R3Sb) with a source of fluorine, such as elemental fluorine or xenon difluoride. A common laboratory-scale synthesis involves the reaction of a triorganoantimony dihalide (e.g., dibromide) with a fluoride source like sodium fluoride.[14]

  • Ligand Exchange: Halogen exchange reactions, where a diorganoantimony(III) chloride or bromide is treated with a fluorinating agent like silver fluoride or [Bu4N]F·3H2O, can yield the desired fluoride derivative.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential for confirming the structure and purity of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide information about the organic framework of the molecule.

    • ¹⁹F NMR: Is particularly informative, with the chemical shift being sensitive to the coordination environment of the fluorine atom.[12] The observation of a single resonance often suggests a fluxional process in solution.[15]

    • ¹²¹Sb NMR: Directly probes the antimony nucleus, with chemical shifts being highly dependent on the oxidation state and coordination number of the antimony center.[16][17]

  • Mössbauer Spectroscopy: ¹²¹Sb Mössbauer spectroscopy is a powerful technique for determining the oxidation state and local symmetry of the antimony atom. The isomer shift and quadrupole splitting parameters provide valuable insights into the s-electron density and the electric field gradient at the antimony nucleus, respectively.[11][18]

Structural Analysis
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of hypervalent organoantimony fluorides.[14] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the anticipated trigonal bipyramidal or octahedral coordination around the antimony center.[12][15] For instance, X-ray analysis of [nBu4N][(o-C6Cl4O2)Sb(o-Tol)3-F] revealed an Sb-F bond length of 1.9758(15) Å.[12][15]

TechniqueInformation Provided
¹H, ¹³C NMR Structure of organic ligands
¹⁹F NMR Fluorine coordination environment
¹²¹Sb NMR Sb oxidation state and coordination
Mössbauer Sb oxidation state, local symmetry
X-ray Diffraction Precise bond lengths and angles

Table 1: Key techniques for the characterization of organoantimony fluorides.

Validated Experimental Protocol: Synthesis and Characterization of a Triarylantimony Difluoride

This protocol outlines a general procedure for the synthesis of a triarylantimony(V) difluoride via halogen exchange, a common and reliable method.

Objective: To synthesize and characterize Triphenylantimony Difluoride (Ph₃SbF₂).

Pillar of Trustworthiness: This protocol is self-validating through the integration of purification and multi-technique characterization steps to confirm product identity and purity.

Methodology:

  • Synthesis of Triphenylantimony Dibromide (Precursor):

    • In a well-ventilated fume hood, dissolve triphenylstibine (Ph₃Sb) in a suitable solvent such as dichloromethane (CH₂Cl₂).

    • Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in CH₂Cl₂ dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under reduced pressure to yield crude Ph₃SbBr₂. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified precursor.

  • Fluorination via Halogen Exchange:

    • Suspend the purified Ph₃SbBr₂ in an aqueous acetone solution.

    • Add an excess of sodium fluoride (NaF).

    • Heat the mixture to reflux for 4-6 hours with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter to remove insoluble salts.

    • Evaporate the solvent from the filtrate and recrystallize the crude product from a mixture of acetonitrile and octane to yield crystalline Ph₃SbF₂.[14]

  • Characterization:

    • Melting Point: Determine the melting point and compare it with the literature value.

    • NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR should show a characteristic signal for the Sb-F bond.

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic vibrations, particularly the Sb-F stretching frequency.

    • Elemental Analysis: Submit a sample for elemental analysis (C, H) to confirm the empirical formula.

    • Single-Crystal X-ray Diffraction: Grow single crystals suitable for X-ray analysis to definitively determine the molecular structure.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization (Validation) Start Ph₃Sb Precursor Oxidative Bromination (Ph₃SbBr₂) Start->Precursor + Br₂ Product Halogen Exchange (NaF) (Ph₃SbF₂) Precursor->Product + NaF Recrystallize_Precursor Recrystallize Ph₃SbBr₂ Precursor->Recrystallize_Precursor Recrystallize_Product Recrystallize Ph₃SbF₂ Product->Recrystallize_Product NMR NMR (¹H, ¹³C, ¹⁹F) Recrystallize_Product->NMR IR IR Spectroscopy Recrystallize_Product->IR XRay X-ray Diffraction Recrystallize_Product->XRay EA Elemental Analysis Recrystallize_Product->EA

Caption: Workflow for the synthesis and characterization of a triarylantimony difluoride.

Future Outlook

The study of hypervalent organoantimony fluorides is a vibrant and expanding area of research. Future efforts will likely focus on the design of new ligand frameworks to fine-tune the stability and reactivity of these compounds for specific applications. The development of more robust and water-tolerant Lewis acids for anion sensing in biological and environmental systems is a particularly promising avenue.[7] Furthermore, as our understanding of the factors governing their thermodynamic stability deepens, the rational design of novel organoantimony-based therapeutics with enhanced efficacy and reduced toxicity will become increasingly feasible.[1][19] Computational studies will continue to play a crucial role in predicting the stability and reactivity of new compounds, guiding synthetic efforts, and providing deeper insights into the nature of the hypervalent bond.[20][21]

References

  • Yanaga, M., Miura, T., Endo, K., Nakahara, H., & Takeda, M. (2006). 121Sb Mössbauer and 1H and 13C NMR Spectroscopic Studies of a Series of Organoantimony(V) Compounds, R3SbX2. Bulletin of the Chemical Society of Japan.
  • JETIR. (2020). Studies on Organ Antimony Compounds.
  • ChemRxiv. (2024).
  • Gabbaï, F. P., et al. (2024). Steric Selection of Anion Binding Sites by Organoantimony(V)
  • Wikipedia. (n.d.). Three-center four-electron bond. Wikipedia.
  • ResearchGate. (n.d.). Perspectives of antimony compounds in oncology.
  • Preda, A. M., Raţ, C. I., Silvestru, C., Lang, H., Rüffer, T., & Mehring, M. (2015). Hypervalent diorganoantimony(III) fluorides via diorganoantimony(III) cations – a general method of synthesis. RSC Publishing.
  • Gabbaï, F. P., et al. (n.d.). Fluoride binding by a neutral organoantimony(V) Lewis acid embedded within a dibenzodithiophene chromophore. Article.
  • ResearchGate. (n.d.). Fluoride Binding by a Neutral Organoantimony(V) Lewis Acid Embedded within a Dibenzodithiophene Chromophore.
  • Kidd, R. G., & Matthews, R. W. (1975). Antimony-121 nuclear magnetic resonance study of hexahaloantimonate anions. Journal of Inorganic and Nuclear Chemistry.
  • Sharutin, V. V., et al. (2025). Synthesis, characterizations and crystal structures of new organoantimony(V) complexes with various isomers of fluoromethylbenzoate ligands.
  • Books Gateway. (n.d.). Organometallic Compounds in Chemotherapy Against Leishmania. Drug Discovery for Leishmaniasis.
  • Web IITD Sites. (n.d.). Hypervalency. Web IITD Sites.
  • ResearchGate. (2026). Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study.
  • PubMed. (2025).
  • Accounts of Chemical Research. (n.d.). Synthetic applications of organoantimony compounds. Accounts of Chemical Research.
  • Goel, R. G., Maslowsky Jr., E., & Senoff, C. V. (n.d.). Organoantimony compounds. III. Far-infrared and Raman spectroscopic studies on triorganoantimony(V)
  • Gabbaï, F. P., et al. (n.d.). Steric Selection of Anion Binding Sites by Organoantimony(V)
  • Wikipedia. (n.d.). Organoantimony chemistry. Wikipedia.
  • Long, G. G., Stevens, J. G., Tullbane, R. J., & Bowen, L. H. (n.d.). Antimony-121 Moessbauer spectra of some organoantimony compounds. Journal of the American Chemical Society.
  • Böhme, U., & Günther, B. (2023). Coordinative Unsaturation in an Antimony(III)-Complex with the 2-Salicylidenaminophenolato Ligand: Synthesis, Crystal Structure, Spectroscopic Analysis, and DFT Studies. MDPI.
  • IMSERC. (n.d.). NMR Periodic Table: Antimony NMR. IMSERC.
  • VIPEr. (2013). Understanding Hypervalency. VIPEr.
  • ResearchGate. (n.d.). The molecular orbitals of a 3c/4e σ‐bond in a hypervalent X–A–X′...
  • RSC Advances. (n.d.). Hypervalent diorganoantimony(iii) fluorides via diorganoantimony(iii) cations – a general method of synthesis. RSC Publishing.
  • Semantic Scholar. (2022). Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. Semantic Scholar.
  • PMC. (n.d.).
  • O'Reilly, R. J., et al. (n.d.).
  • ResearchGate. (2025). Thermodynamic Properties of Lanthanide Fluorides and Chlorides in the Gaseous and Condensed States.

Sources

Exploratory

Electronic Architecture of Triphenylantimony Difluoride (Ph3SbF2): A DFT-Driven Guide for Medicinal Chemistry

Executive Summary & Structural Imperatives Organoantimony(V) compounds are rapidly emerging as potent scaffolds in modern medicinal chemistry and catalysis. Among these, Triphenylantimony difluoride (Ph3SbF2) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Imperatives

Organoantimony(V) compounds are rapidly emerging as potent scaffolds in modern medicinal chemistry and catalysis. Among these, Triphenylantimony difluoride (Ph3SbF2) serves as a fundamental model for understanding hypervalent pnictogen bonding. To rationally design antimony-based therapeutics—such as anti-tumor and anti-leishmanial agents—researchers must first decode their electronic architecture.

Ph3SbF2 adopts a pentacoordinate, trigonal bipyramidal (TBP) geometry[1](). The spatial arrangement of its ligands is strictly governed by the principle of apicophilicity . Because the axial positions in a TBP geometry are formed by an electron-rich 3-center 4-electron (3c-4e) bond, the highly electronegative fluorine atoms preferentially occupy these axial sites to minimize electron-electron repulsion and stabilize the anti-bonding orbitals[1](). Meanwhile, the three bulky, lipophilic phenyl rings reside in the equatorial plane. Density Functional Theory (DFT) provides the most rigorous mathematical framework to analyze these phenomena.

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the electronic structure of heavy main-group elements like antimony, standard computational approaches must be heavily modified. Below is the step-by-step, self-validating DFT protocol required for Ph3SbF2.

Step 1: Coordinate Initialization Construct the initial TBP geometry of Ph3SbF2 in a molecular builder. Ensure the F-Sb-F bond angle is set to ~180° (axial) and the C-Sb-C bond angles are set to ~120° (equatorial) to provide the optimization algorithm with a chemically logical starting point.

Step 2: Functional and Basis Set Assignment

  • Functional: Select a hybrid functional such as B3LYP or M06-2X, which provides an optimal balance between electron exchange-correlation accuracy and computational cost.

  • Light Atoms (C, H, F): Assign the 6-31G(d) or 6-311G(d,p) basis set to account for polarization.

  • Heavy Atom (Sb) - Causality Check: Antimony is a heavy period 5 element. Its core electrons move at relativistic speeds, causing inner orbital contraction and altering valence electron shielding. You must assign an Effective Core Potential (ECP), such as aug-cc-pVTZ-pp, to the Sb atom[2](). ECPs replace the complex core electrons with a pseudo-potential, mathematically capturing relativistic effects without catastrophic computational bloat.

Step 3: Geometry Optimization Execute the energy minimization algorithm until the forces on all atoms fall below the gradient convergence threshold (typically 4.5 × 10⁻⁴ hartree/bohr).

Step 4: Vibrational Frequency Analysis (System Validation) Protocol Rule: An optimized geometry is meaningless unless mathematically proven to be a true local minimum rather than a saddle point (transition state). Run a frequency calculation on the optimized geometry. The system is self-validated only if zero imaginary frequencies are found. For Ph3SbF2, verify the diagnostic symmetric Sb-F stretching frequency, which experimentally and theoretically manifests near 509 cm⁻¹[1]().

DFT_Workflow N1 1. Coordinate Initialization (Ph3SbF2 TBP Geometry) N2 2. Basis Set & ECP Selection (Sb: aug-cc-pVTZ-pp | F,C,H: 6-31G*) N1->N2 N3 3. DFT Functional Assignment (B3LYP / M06-2X) N2->N3 N4 4. Geometry Optimization (Energy Minimization) N3->N4 N5 5. Frequency Calculation (Zero Imaginary Frequencies) N4->N5 N6 6. Electronic Property Extraction (HOMO-LUMO, NBO, ESP) N5->N6

Step-by-step DFT computational workflow for organoantimony complexes.

Electronic Structure & Orbital Analysis

The reactivity of Ph3SbF2 is dictated by its Frontier Molecular Orbitals (FMOs). The oxidation of the antimony center from Sb(III) to Sb(V), coupled with the addition of the highly electronegative axial fluorine atoms, fundamentally alters the molecule's electronic landscape.

DFT calculations reveal that the presence of axial halogens significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2](). This LUMO lowering deepens the "σ-hole" (a region of positive electrostatic potential) directly opposite the covalent bonds at the antimony center. Consequently, the Lewis acidity of Ph3SbF2 is drastically enhanced compared to its non-fluorinated or Sb(III) precursors, allowing it to act as a powerful electron acceptor in biological and supramolecular systems[2]().

Table 1: Key Quantitative Parameters of Ph3SbF2
ParameterTypical DFT Computed ValueExperimental BenchmarkPhysical & Chemical Implication
Sb-F Bond Length ~1.98 - 2.05 ÅN/A (Bi-F analog: 2.53 Å)Axial bonds are elongated and weakened due to 3c-4e hypervalent bonding.
Sb-C Bond Length ~2.12 - 2.15 Å2.10 - 2.22 ÅEquatorial covalent bonds exhibit standard sp²-sp³d hybridization overlap.
Sb-F Stretch (ν) ~515 cm⁻¹~509 cm⁻¹Validates the linear F-Sb-F axial arrangement and confirms the local minimum.
HOMO-LUMO Gap ~4.8 - 5.2 eVN/AIndicates moderate chemical reactivity and high stability in biological media.

Translational Relevance in Drug Development

The insights gained from the DFT analysis of Ph3SbF2 are not merely academic; they are the foundation for rational drug design. Pentavalent organoantimony compounds, specifically triarylantimony difluorides, have demonstrated highly effective anti-proliferation activity against various tumor cell lines[3]().

Furthermore, DFT-derived parameters (such as HOMO/LUMO energies and atomic charges) are actively used in Quantitative Structure-Activity Relationship (QSAR) models to predict and optimize the anti-leishmanial and antimicrobial activities of antimony complexes[4](). The mechanism of action relies heavily on the dual nature of the molecule: the lipophilic equatorial phenyl rings facilitate passive transport across cellular membranes, while the highly Lewis acidic Sb(V) core—tuned by the axial fluorines—acts as a warhead, coordinating to critical nucleophilic residues inside the target pathogen or cancer cell.

SAR_Pathway Core Ph3SbF2 Electronic Architecture Axial Axial Fluorine Atoms (High Electronegativity) Core->Axial Equatorial Equatorial Phenyl Rings (Steric Bulk & Lipophilicity) Core->Equatorial Lewis Lowered LUMO Energy & Enhanced Sb(V) Lewis Acidity Axial->Lewis Membrane Cell Membrane Permeability Equatorial->Membrane Bio Biological Target Engagement (Anti-tumor / Anti-leishmanial) Lewis->Bio Membrane->Bio

Mechanistic pathway linking Ph3SbF2 electronic structure to biological activity.

References

  • Smolecule.
  • A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity ResearchGate URL
  • DFT-Based Prediction of Anti-Leishmanial Activity of Carboxylates and Their Antimony(III)
  • Journal of the American Chemical Society (ACS Publications)

Sources

Foundational

Technical Guide: Solubility Profile and Physicochemical Properties of Difluorotriphenylantimony (Ph₃SbF₂)

Part 1: Executive Summary Difluorotriphenylantimony (Ph₃SbF₂; CAS 373-84-2) represents a class of hypervalent organoantimony(V) compounds characterized by a trigonal bipyramidal geometry.[1] While the antimony-fluorine (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Difluorotriphenylantimony (Ph₃SbF₂; CAS 373-84-2) represents a class of hypervalent organoantimony(V) compounds characterized by a trigonal bipyramidal geometry.[1] While the antimony-fluorine (Sb–F) bond is inherently polar, the molecule’s symmetry dictates a non-polar macroscopic character. This guide provides a definitive analysis of its solubility behavior, distinguishing between thermodynamic solubility in non-polar organic solvents and its kinetic stability in polar protic media.

Key Takeaway: Ph₃SbF₂ exhibits a "chameleon-like" solubility profile—highly soluble in aromatic and chlorinated hydrocarbons due to London dispersion forces and dipole-induced dipole interactions, yet practically insoluble in water due to the hydrophobic shielding of the central antimony atom by equatorial phenyl groups.[1]

Part 2: Physicochemical Characterization[1][2]

Molecular Geometry and Polarity

To understand the solubility of Ph₃SbF₂, one must first analyze its stereochemistry. The compound adopts a trigonal bipyramidal (


) geometry.
  • Equatorial Positions: Occupied by three phenyl rings (

    
    ).[1]
    
  • Axial Positions: Occupied by two fluorine atoms (

    
    ).[1]
    

Polarity Paradox: Although the


 bond is highly polarized (

), the linear

axial arrangement results in a cancellation of dipole moments.[1] Similarly, the three equatorial phenyl groups are arranged at 120° intervals, cancelling their respective vectors. Consequently, the net dipole moment of the molecule approaches zero, rendering it non-polar .
Structural Visualization

The following diagram illustrates the


 symmetry responsible for the molecule's non-polar solubility characteristics.

Ph3SbF2_Structure cluster_geometry Geometry: Trigonal Bipyramidal (D3h) Sb Antimony (Sb) [Central Atom] F_top Fluorine (Axial) Sb->F_top Polar Bond (Dipole Up) F_bottom Fluorine (Axial) Sb->F_bottom Polar Bond (Dipole Down) Ph1 Phenyl (Equatorial) Sb->Ph1 Ph2 Phenyl (Equatorial) Sb->Ph2 Ph3 Phenyl (Equatorial) Sb->Ph3

Caption: Trigonal bipyramidal geometry of Ph₃SbF₂ showing vector cancellation of axial Sb-F dipoles.

Part 3: Solubility Profile

Comparative Solvent Analysis

The solubility of Ph₃SbF₂ is governed by the principle of Similia Similibus Solvuntur (like dissolves like), but with specific caveats regarding Lewis acidity.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Non-Polar Aromatic Benzene, TolueneHigh

stacking interactions between solvent and phenyl ligands.[1]
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces;

may act as a weak H-bond donor to axial fluorines.[1]
Polar Aprotic Acetonitrile (

)
Moderate (Hot) Used for recrystallization. Soluble at high temps; crystallizes upon cooling.[1]
Polar Protic Methanol, EthanolLow / Reactive Poor thermodynamic solubility. Potential for slow solvolysis over time.[1][2]
Aqueous WaterInsoluble Hydrophobic effect dominates.[1] Hydrolysis is slow but possible (

).[1]
Aliphatic Hexane, PentaneLow Lack of aromaticity reduces interaction with phenyl ligands.
The "Acetonitrile Protocol"

While Ph₃SbF₂ is highly soluble in benzene, Acetonitrile is the solvent of choice for purification.

  • Reasoning: Ph₃SbF₂ exhibits a steep solubility curve in MeCN (soluble at boiling point ~82°C, insoluble at RT). This allows for the separation of impurities that are either insoluble in hot MeCN or soluble in cold MeCN.

Part 4: Experimental Protocols

Synthesis via Oxidative Fluorination

This protocol utilizes Xenon Difluoride (


) for a clean oxidation of Triphenylantimony (

), avoiding halide exchange byproducts.

Reagents:

  • Triphenylantimony (

    
    ): 1.0 eq
    
  • Xenon Difluoride (

    
    ): 1.0 eq
    
  • Dichloromethane (

    
    ): Anhydrous solvent
    

Workflow:

  • Dissolution: Dissolve

    
     in anhydrous DCM under an Argon atmosphere.
    
  • Addition: Add

    
     solution dropwise at 0°C. Caution: XeF₂ is a strong oxidant.[1]
    
  • Reaction: Stir at room temperature for 1 hour. The reaction is driven by the evolution of Xenon gas (

    
    ).
    
    
    
    
  • Isolation: Evaporate solvent in vacuo.

  • Purification: Recrystallize from hot Acetonitrile.

Solubility Testing Workflow

To validate solubility for formulation or catalysis, follow this self-validating gravimetric protocol.

Solubility_Protocol Start Weigh Ph3SbF2 (100 mg) Solvent Add Solvent (1.0 mL) Start->Solvent Sonicate Sonicate (5 mins, 25°C) Solvent->Sonicate Check Visual Inspection Sonicate->Check Check->Sonicate Undissolved (Add more solvent) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Dissolved Evap Evaporate Solvent Filter->Evap Weigh Weigh Residue Evap->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Caption: Gravimetric solubility determination workflow ensuring exclusion of suspended particles.

Part 5: Applications & Significance[1]

Fluorinating Agent

Ph₃SbF₂ serves as a mild fluorinating agent in organic synthesis.[1] Unlike highly aggressive agents (e.g.,


), the hypervalent Sb(V) center releases fluoride in a controlled manner, useful for converting sensitive organochlorides to organofluorides.
Lewis Acid Catalysis

The central antimony atom possesses Lewis acidic character, capable of activating carbonyls or epoxides.

  • Mechanism: The axial fluorines can dissociate slightly or the Sb center can expand its coordination sphere to 6 (octahedral), accepting electron density from substrates.

  • Advantage: It is less moisture-sensitive than corresponding chlorides (

    
    ), allowing for easier handling in open-flask conditions for short durations.[1]
    

References

  • Bone, S. P., & Sowerby, D. B. (1979). Diphenylantimony(III) fluoride: preparation and crystal structure. Journal of the Chemical Society, Dalton Transactions. Link

  • Sharutin, V. V., et al. (2013). Triphenylantimony and Pentaphenylantimony as the Starting Compounds for the Synthesis of Antimony(V) Phenyl Derivatives. Russian Journal of General Chemistry. Link

  • Zmuda, H., & Fuchs, P. L. (1995). Hypervalent Organoantimony Compounds in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link

  • NIST Chemistry WebBook. (2023).[1] Antimony, difluorotriphenyl- (CAS 373-84-2).[1] National Institute of Standards and Technology.[1] Link

  • Olah, G. A., et al. (1973). Synthetic Methods and Reactions.[1][3][4] Fluorination of Organic Compounds with Xenon Difluoride. Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of triphenylantimony difluoride from triphenylstibine

Application Note: Synthesis and Isolation of Triphenylantimony Difluoride ( ) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Oxidative Fluorination Pathways, Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Triphenylantimony Difluoride ( )

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Oxidative Fluorination Pathways, Mechanistic Rationale, and Standardized Protocols

Introduction and Mechanistic Rationale

Pentavalent organoantimony compounds, particularly triarylantimony difluorides (


), have emerged as highly versatile reagents in modern organic synthesis. They serve as mild oxidative fluorinating agents and act as robust aryl-transfer reagents in palladium-catalyzed cross-coupling reactions (e.g., C-H arylation of heterocycles and Heck-type reactions) [1].

The synthesis of triphenylantimony difluoride (


) from triphenylstibine (

) requires a controlled oxidative fluorination [2]. The transformation elevates the antimony center from a +3 to a +5 oxidation state, resulting in a stable trigonal bipyramidal geometry where the highly electronegative fluorine atoms occupy the axial positions.

Two primary pathways are utilized in modern laboratories to achieve this:

  • The Xenon Difluoride (

    
    ) Pathway:  A direct, highly efficient electrophilic fluorination. 
    
    
    
    acts as both the oxidant and the fluorine source. The primary advantage of this method is its atom economy regarding solid byproducts; the only leaving group is inert xenon gas, which simplifies purification drastically [3].
  • The Nitrosyl Tetrafluoroborate (

    
    ) / Aerobic Pathway:  A more recent, cost-effective alternative that utilizes 
    
    
    
    as the fluorinating agent under aerobic conditions, where atmospheric oxygen serves as the terminal oxidant [1].

Reaction Workflow and Pathway Visualization

The following diagram illustrates the logical progression and intermediate states of the oxidative fluorination process.

G A Triphenylstibine Sb(III) Precursor B Oxidative Addition (XeF2 in DCM) A->B Inert Atmosphere 0°C to RT C Pentavalent Sb(V) Intermediate B->C F- Transfer & Xe Gas Evolution D Triphenylantimony Difluoride (Product) C->D Axial Fluorine Stabilization

Figure 1: Mechanistic workflow of the oxidative fluorination of triphenylstibine to triphenylantimony difluoride.

Comparative Data: Synthesis Methodologies

To assist researchers in selecting the optimal protocol based on lab resources and scale-up requirements, the quantitative parameters of the two primary methods are summarized below.

Parameter

Method (Direct Fluorination)

Method (Aerobic Fluorination)
Reagents

,


,

,

(Air)
Solvent Anhydrous Dichloromethane (DCM)Acetonitrile (

)
Temperature 0 °C

Room Temperature
Room Temperature
Reaction Time 1 - 2 Hours12 - 24 Hours
Yield > 90%80% - 95%
Byproducts Xenon gas (

)
Nitrogen oxides (

), Boron species
Purification Solvent evaporation, simple recrystallizationAqueous workup, extraction, column chromatography
Safety Note

is highly reactive and moisture-sensitive.

is corrosive; requires proper venting for

.

Experimental Protocol: Oxidative Fluorination

The following protocol details the


 route due to its superior yield and simplified purification profile.
Materials and Equipment
  • Reagents: Triphenylstibine (

    
    , >99%), Xenon difluoride (
    
    
    
    , >99%).
  • Solvents: Anhydrous Dichloromethane (

    
    ), Hexanes (for recrystallization).
    
  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, ice bath, Teflon-coated spatulas (avoid metal when handling

    
    ).
    
Step-by-Step Methodology

Step 1: Preparation and Inertion

  • Action: Purge a flame-dried 50 mL Schlenk flask with Argon for 15 minutes.

  • Causality:

    
     reacts violently with atmospheric moisture to form highly corrosive Hydrogen Fluoride (
    
    
    
    ) and Xenon gas. Absolute anhydrous conditions are mandatory to preserve the stoichiometry of the fluorinating agent and protect the glassware from etching.

Step 2: Substrate Dissolution

  • Action: Dissolve 1.0 mmol (353.1 mg) of triphenylstibine in 10 mL of anhydrous

    
     under positive Argon flow. Stir until a clear, colorless solution is obtained.
    
  • Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Causality: The oxidative addition of

    
     to the Sb(III) center is highly exothermic. Cooling controls the reaction kinetics, prevents localized overheating, and minimizes the risk of solvent boil-off or substrate decomposition.
    

Step 3: Oxidant Addition

  • Action: Weigh 1.05 mmol (177.7 mg, 1.05 equiv) of

    
     in a glovebox or under a strict inert atmosphere using a Teflon spatula.
    
  • Action: Add the

    
     solid portion-wise to the cooled 
    
    
    
    solution over 10 minutes.
  • Observation: Immediate effervescence will be observed.

  • Causality: The effervescence is the evolution of Xenon gas (

    
    ) as the fluorine atoms are transferred to the antimony center. Portion-wise addition prevents rapid gas expansion.
    

Step 4: Reaction Maturation

  • Action: Remove the ice bath after complete addition. Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir for an additional 1 hour.

  • Causality: Warming ensures complete conversion of any residual unreacted Sb(III) species. The reaction is deemed complete when gas evolution entirely ceases.

Step 5: Isolation and Purification

  • Action: Evaporate the

    
     solvent under reduced pressure using a rotary evaporator to yield a crude white solid.
    
  • Action: Recrystallize the crude product by dissolving it in a minimum amount of warm

    
     and layering with anhydrous hexanes. Cool to -20 °C overnight.
    
  • Action: Filter the resulting colorless crystals and dry under high vacuum.

  • Causality: Because the only byproduct is a noble gas, the crude residue is often >95% pure

    
    . Recrystallization removes trace impurities and unreacted starting materials, yielding analytical-grade product.
    
Analytical Characterization
  • 
     NMR (376 MHz, 
    
    
    
    ):
    A sharp singlet is expected around
    
    
    -153.2 ppm, confirming the symmetric axial placement of the fluorine atoms on the pentavalent antimony center.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Multiplets corresponding to the phenyl protons should appear in the aromatic region (
    
    
    7.40 - 8.10 ppm).
  • Melting Point: 115–117 °C.

References

  • A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity. ResearchGate.
  • Organoantimony chemistry. Wikipedia.
  • Synthesis and Structure of Mono-, Di-, and Trinuclear Fluorotriarylbismuthonium Cations. Organometallics - ACS Publications.
Application

Application Note: Oxidative Fluorination of Phenols using Difluorotriphenylantimony (Ph₃SbF₂)

Executive Summary The incorporation of fluorine into phenolic substrates is a pivotal strategy in medicinal chemistry to modulate metabolic stability (blocking para-oxidation), lipophilicity, and pKa. While hypervalent i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into phenolic substrates is a pivotal strategy in medicinal chemistry to modulate metabolic stability (blocking para-oxidation), lipophilicity, and pKa. While hypervalent iodine (e.g., PhI(F)₂) and bismuth (Ph₃BiF₂) reagents are established oxidants, they often suffer from instability or aggressive over-oxidation.

Difluorotriphenylantimony (Ph₃SbF₂) represents a distinct class of Group 15 organometallic reagents. Unlike its bismuth analogue, Ph₃SbF₂ is chemically robust and bench-stable. However, this stability comes with a high kinetic barrier for reductive elimination. This guide details the protocol for utilizing Ph₃SbF₂ in the controlled fluorination of phenols, specifically focusing on the ligand-coupling mechanism that facilitates C–F bond formation.

Mechanistic Insight: The Antimony Challenge

To successfully utilize Ph₃SbF₂, one must understand why it behaves differently from Bismuth or Iodine reagents. The reaction does not proceed via a simple radical pathway but through a concerted Ligand Coupling within the hypervalent coordination sphere.

The Berry Pseudorotation Barrier

The critical step in transferring fluorine from Antimony(V) to the phenol ring is Reductive Elimination .

  • Ligand Exchange: The phenol (as a phenoxide) displaces a fluoride or acts as a ligand, forming a pentavalent intermediate [Ph₃Sb(F)(OPh)].

  • Pseudorotation: For elimination to occur, the leaving groups (Phenyl/Phenoxy and Fluorine) must occupy specific positions (typically apical-equatorial or equatorial-equatorial depending on the coupling mode).

  • Elimination: The Sb(V) center reduces to Sb(III), expelling the fluorinated product.

Note: Antimony(V) has a much higher activation energy for this elimination compared to Bismuth(V). Therefore, protocols often require thermal activation or Lewis acid catalysis to destabilize the intermediate.

Mechanistic Pathway Diagram

G Start Ph3SbF2 (Trigonal Bipyramidal) Inter1 Intermediate A [Ph3Sb(F)(OAr)] (Apical F) Start->Inter1 Ligand Exchange (-HF) Phenol Phenol (ArOH) + Base Phenol->Inter1 TS Berry Pseudorotation (Transition State) Inter1->TS Thermal Activation (>80°C) Inter2 Intermediate B (Pre-coupling Geometry) TS->Inter2 Prod Fluorinated Arene (Ar-F / Ar=O) Inter2->Prod Reductive Elimination Byprod Ph2SbF (Sb III) Inter2->Byprod

Figure 1: The mechanistic pathway of Ph₃SbF₂ mediated fluorination. Note the critical requirement for pseudorotation (Inter1 → Inter2) to align orbitals for C-F bond formation.

Comparative Reagent Profile

Understanding where Ph₃SbF₂ fits in the oxidative fluorination toolkit is essential for experimental design.

FeaturePhI(F)₂ / PhI(OAc)₂ + HFPh₃BiF₂ (Bismuth)Ph₃SbF₂ (Antimony)
Stability Low (Moisture sensitive)Moderate (Light sensitive)High (Bench stable)
Reactivity Aggressive OxidantFast Reductive EliminationSlow / Controlled
Primary Use Quinone formation, FluorinationC-H Fluorination, ArylationLigand Exchange, Specific Fluorination
Activation Lewis Acid / HFMild HeatHigh Heat / Lewis Acid
Selectivity Low (often over-oxidizes)ModerateHigh (due to kinetic control)

Experimental Protocols

Safety & Handling
  • Antimony Toxicity: Organoantimony compounds are toxic. All weighing and reactions must be performed in a fume hood.[1]

  • HF Generation: While Ph₃SbF₂ is not HF, the reaction generates HF equivalents upon ligand exchange. Use plasticware or HF-resistant glassware if high concentrations are expected, though standard borosilicate is usually acceptable for this specific reagent due to the strong Sb-F bond.

Preparation of Ph₃SbF₂

While commercially available, fresh preparation ensures maximum activity.

Reagents:

  • Triphenylantimony (Ph₃Sb)

  • Xenon Difluoride (XeF₂) OR Sulfuryl Chloride (SO₂Cl₂) + KF (Alternative route)

Protocol (XeF₂ Method - Cleanest):

  • Dissolve Ph₃Sb (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Cool to 0°C under Argon.

  • Add XeF₂ (1.0 equiv) portion-wise. Caution: Xe gas evolution.

  • Stir for 30 minutes at RT.

  • Remove solvent in vacuo. The resulting white solid is Ph₃SbF₂.

    • Yield: Quantitative.

    • Storage: Store in a desiccator. Stable for months.

Oxidative Fluorination of Phenols (General Procedure)

This protocol targets the conversion of phenols to fluorinated intermediates.[2][3][4] Note that unlike Bismuth, Antimony reagents may require "forcing" conditions to effect the final C-F bond formation.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Ph₃SbF₂ (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Solvent: Toluene (for high temp) or Chlorobenzene.

Step-by-Step Workflow:

  • Phenoxide Formation:

    • In a flame-dried Schlenk tube, suspend NaH (1.1 equiv) in dry Toluene under Argon.

    • Add the Phenol (1.0 equiv) slowly at 0°C. Stir for 30 min until H₂ evolution ceases and a clear solution/suspension forms.

  • Ligand Exchange (The "Antimony Click"):

    • Add Ph₃SbF₂ (1.2 equiv) as a solid in one portion.

    • Stir at Room Temperature for 1 hour.

    • Checkpoint: At this stage, the intermediate Ph₃Sb(F)(OAr) is formed. TLC may show consumption of starting material but not yet the formation of the fluorinated product.

  • Thermal Activation (Reductive Elimination):

    • Heat the reaction mixture to reflux (110°C) .

    • Critical Note: Unlike Ph₃BiF₂ which reacts at RT or 60°C, Ph₃SbF₂ often requires temperatures >100°C to overcome the Berry Pseudorotation barrier.

    • Monitor by 19F-NMR (look for disappearance of Sb-F signal at ~ -140 ppm and appearance of Ar-F).

  • Workup:

    • Cool to RT. Quench with saturated NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over MgSO₄.

    • Purification: The byproduct is Ph₂SbF (or hydrolyzed oxides). These are non-polar and can be separated via column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Product (Stalled at Intermediate) Activation energy too high for Sb(V).Switch solvent to Xylene (140°C) or add Lewis Acid (BF₃·OEt₂ - Caution: alters selectivity).
C-C Coupling (Dimerization) Radical pathway competing with concerted coupling.Add radical scavenger (TEMPO) to verify mechanism; ensure strict anaerobic conditions.
Hydrolysis (Phenol Recovery) Moisture in solvent hydrolyzed the Sb-F bond.Ensure Toluene is distilled over Na/Benzophenone. Use Schlenk technique.

References

  • Seminal Work on Group 15 Fluorination: Barton, D. H. R., & Finet, J. P. (1987). Bismuth(V) and Antimony(V) Reagents in Organic Synthesis. Pure and Applied Chemistry.

  • Synthesis of Ph3SbF2: Sasaki, K., et al. (2010). Synthesis of Triarylantimony Difluorides and their Antitumor Activity.

  • Mechanistic Comparison (Sb vs Bi): Cornella, J., et al. (2020). Bismuth Redox Catalysis: Ligand Design and Mechanism. (Provides the modern context for why Sb is slower than Bi).

  • Deoxyfluorination Context: Ritter, T., et al. (2011).[5] Deoxyfluorination of Phenols.[3][5] (Contextualizing modern alternatives).

Sources

Method

Procedure for ligand exchange reactions involving triphenylantimony difluoride

Application Note: Ligand Exchange and Cross-Coupling Reactivity of Triphenylantimony Difluoride ( ) Executive Summary Pentavalent organoantimony compounds have emerged as highly stable, atom-efficient reagents for advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Exchange and Cross-Coupling Reactivity of Triphenylantimony Difluoride ( )

Executive Summary

Pentavalent organoantimony compounds have emerged as highly stable, atom-efficient reagents for advanced organic synthesis. Among them, triphenylantimony difluoride (


) stands out as an exceptional arylating agent. Unlike traditional boronic acids or arylsiloxanes, 

transfers aryl groups with high regioselectivity, even in the presence of strong electron-withdrawing groups. This application note details the mechanistic principles, structural dynamics, and validated protocols for utilizing

in ligand exchange reactions (LER) and palladium-catalyzed C–H arylation workflows.

Mechanistic Causality: The Superiority of

To effectively utilize


, one must understand the causality behind its reactivity, which is rooted in its unique structural dynamics:
  • Trigonal-Bipyramidal (TBP) Geometry: X-ray crystallography confirms that

    
     adopts a TBP geometry where the highly electronegative fluorine atoms selectively occupy the apical positions. The longer, more diffuse Sb–F 
    
    
    
    -bonds grant the fluoride ligands greater freedom of motion compared to equatorial ligands 1.
  • Fluoride Labilization & Transmetalation: Triarylantimony difluorides exhibit vastly superior reactivity compared to their dichloride counterparts (

    
    ). The labile nature of the apical fluorides facilitates rapid ligand exchange with transition metals. In catalytic cycles, this drives an efficient transmetalation step with Palladium(II), transferring the aryl group to the metal center 2.
    
  • Electronic Tuning: The ligand-coupling reactions are highly sensitive to the electronic nature of the antimony center. Electron-donating groups on the phenyl ring increase the nucleophilicity of the aryl group, accelerating the transfer rate to the palladium catalyst 3.

Workflow Visualization

The following diagram illustrates the logical flow of the ligand exchange and transmetalation process during a standard Pd-catalyzed C–H arylation using


.

G Sb Ph3SbF2 (Aryl Donor) LE Ligand Exchange & Transmetalation Sb->LE F- labilization Pd Pd(OAc)2 (Active Catalyst) Pd->LE Sub Heteroarene (Substrate) Int Aryl-Pd(II)-Substrate Intermediate Sub->Int C-H activation LE->Int Aryl transfer Prod Arylated Product Int->Prod Reductive Elimination Ox CuCl2 / O2 (Oxidation) Int->Ox Pd(0) release Ox->Pd Pd(II) regeneration

Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation via Ph3SbF2 ligand exchange.

Experimental Protocols

Protocol A: Synthesis of via Halide Metathesis

While direct oxidative fluorination of


 using 

or

is documented 4, halide metathesis from triphenylantimony dichloride (

) provides a safer, highly efficient benchtop alternative.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of

    
     in 50 mL of polar aprotic solvent (e.g., dry acetone). Causality: Acetone ensures complete solubility of the antimony precursor while poorly solvating the resulting chloride salts, driving the equilibrium forward.
    
  • Fluorination: Slowly add an aqueous solution of Silver(I) Fluoride (

    
    , 22.0 mmol, 1.1 equiv per chloride) dropwise under vigorous stirring.
    
  • Reaction: Stir the mixture at room temperature for 4 hours. A thick white precipitate of

    
     will form.
    
  • Workup: Filter the suspension through a pad of Celite to remove the

    
     precipitate. Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot ethanol to yield pure

    
     as colorless crystals.
    
  • Self-Validation:

    • Visual: The irreversible precipitation of

      
       confirms the metathesis exchange is proceeding.
      
    • Analytical: Analyze via

      
       NMR (
      
      
      
      ). A sharp singlet at approximately -153.2 ppm definitively confirms the presence of the apical
      
      
      moiety.
Protocol B: Palladium-Catalyzed C–H Arylation of Benzofuran

This protocol leverages the ligand exchange capability of


 to achieve regioselective 

-arylation of heteroarenes 5.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine benzofuran (1.0 mmol),

    
     (0.5 mmol), 
    
    
    
    (5 mol%), and
    
    
    (2.0 mmol). Causality: Only 0.5 equivalents of the antimony reagent are required because
    
    
    can sequentially transfer multiple phenyl groups through continuous ligand exchange.
  • Solvent Addition: Add 5.0 mL of 1,2-dichloroethane (1,2-DCE).

  • Reaction Conditions: Seal the tube and heat the mixture to 80 °C under aerobic conditions (an air or

    
     balloon) for 16 hours. Causality: 
    
    
    
    acts as a terminal oxidant to regenerate the active
    
    
    catalyst from
    
    
    after reductive elimination. Aerobic conditions assist in the continuous re-oxidation of the copper co-catalyst.
  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate 2-phenylbenzofuran.

  • Self-Validation:

    • Visual: The reaction mixture will cycle through distinct color changes (blue/green to dark brown) indicating the reduction and subsequent re-oxidation of the Pd/Cu catalytic system.

    • Analytical: GC-MS analysis of the crude mixture will show a mass shift of +76 Da (phenyl group) minus 1 Da (displaced proton), resulting in a net molecular weight increase of +75 Da relative to the starting benzofuran.

Quantitative Data Summary

The table below summarizes the comparative efficiency of


 as an aryl donor across various substrates, demonstrating its broad applicability in ligand-exchange-driven cross-coupling.
SubstrateArylating AgentCatalyst / AdditivesSolvent (Temp)Isolated Yield
Benzofuran

5 mol%

, 2 eq

1,2-DCE (80 °C)82%
Thiophene

5 mol%

, 2 eq

1,2-DCE (80 °C)78%
3-(2-Hydroxyaryl)acrylate

10 mol%

, 10 mol% bipy
DMF (80 °C)85%

Data aggregated from established organoantimony coupling literature.

References

  • Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids Journal of the American Chemical Society (JACS) URL:[Link]

  • A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Organometallic Chemistry: Fundamentals and Applications DOKUMEN.PUB URL:[Link]

  • Book of Abstracts - International Society of Heterocyclic Chemistry (ISHC 2024) University of St Andrews URL: [Link]

Sources

Application

One-pot preparation of Ph3SbF2 using xenon difluoride (XeF2)

Application Note: One-Pot Oxidative Fluorination of Triphenylantimony using Xenon Difluoride Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield, one-pot preparation of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Oxidative Fluorination of Triphenylantimony using Xenon Difluoride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield, one-pot preparation of Triphenylantimony difluoride (Ph₃SbF₂) via electrophilic fluorination.

Introduction & Mechanistic Rationale

The synthesis of hypervalent organoantimony(V) compounds has garnered significant interest due to their tunable Lewis acidity, making them invaluable in supramolecular chemistry, anion sensing, and catalysis (1[1]). Among these, triphenylantimony difluoride (Ph₃SbF₂) serves as a fundamental building block.

While classical syntheses rely on the metathesis of triphenylantimony dichloride (Ph₃SbCl₂) with potassium fluoride, or the deoxygenative fluorination of Ph₃SbO using highly toxic SF₄, the direct oxidative fluorination of triphenylantimony (Ph₃Sb) using xenon difluoride (XeF₂) offers a superior, one-pot alternative (2[2]).

Causality of the Reaction Design: XeF₂ acts as a potent electrophilic fluorinating agent. The reaction proceeds via the oxidative addition of two fluorine atoms to the Sb(III) center, elevating it to an Sb(V) state. The thermodynamic driving force is the formation of strong Sb–F bonds and the entropic release of inert xenon gas.

Structurally, the resulting Ph₃SbF₂ adopts a trigonal bipyramidal geometry (3[3]). According to the principle of apicophilicity, the highly electronegative fluorine atoms preferentially occupy the axial positions to stabilize the high electron density, forcing the bulky phenyl groups into the equatorial plane. This specific geometry prevents the formation of water adducts, a phenomenon often observed in other organoantimony derivatives[1].

Comparative Data: Fluorination Strategies

To justify the selection of XeF₂, the following table summarizes the quantitative and qualitative metrics of common Ph₃SbF₂ synthesis routes.

Synthesis StrategyReagentsByproductsAtom EconomyReaction ConditionsSafety & Handling Profile
Direct Oxidative Fluorination Ph₃Sb + XeF₂Xe (gas)High -78 °C to RT, MeCNModerate: XeF₂ is a strong oxidant; requires inert atmosphere but leaves no solid waste.
Deoxygenative Fluorination Ph₃SbO + SF₄SOF₂ (gas)ModerateHigh pressure/tempHigh Risk: SF₄ is highly toxic, corrosive, and requires specialized stainless-steel bomb reactors.
Halide Metathesis Ph₃SbCl₂ + KFKCl (solid)LowRT, Acetone/WaterLow Risk: Mild conditions, but requires multi-step pre-synthesis of Ph₃SbCl₂ and extensive aqueous workup.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Ph3Sb in dry MeCN Step2 2. Thermal Control Cool reactor to -78 °C Step1->Step2 Step3 3. Oxidative Addition Add XeF2 under Argon Step2->Step3 Step4 4. Maturation Warm to RT (Xe gas evolves) Step3->Step4 Step5 5. Isolation Solvent evaporation in vacuo Step4->Step5 Step6 6. Validation 19F NMR (-153.2 ppm) Step5->Step6

Workflow for the one-pot oxidative fluorination of Ph₃Sb using XeF₂.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The physical evolution of gas and specific spectroscopic markers serve as built-in quality control checkpoints.

Safety Precautions: Xenon difluoride is a powerful oxidizer. It reacts exothermically with trace moisture to form hydrofluoric acid (HF) and xenon gas. All glassware must be strictly flame-dried, and manipulations must occur under an inert atmosphere (Argon or N₂).

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Charge the flask with Triphenylantimony (Ph₃Sb) (1.0 equiv, e.g., 1.0 mmol, 353 mg).

  • Add 15 mL of anhydrous, degassed acetonitrile (MeCN). Causality: MeCN is chosen over non-polar solvents because it adequately solvates the highly polar [Ph₃Sb···F···F···Xe] transition state without participating in the reaction.

Step 2: Thermal Regulation 4. Submerge the Schlenk flask in a dry ice/acetone bath to bring the internal temperature to -78 °C (4[4]). Causality: The oxidative transfer of fluorine from XeF₂ is highly exothermic. Initiating the reaction at -78 °C prevents thermal decomposition of the substrate and suppresses unwanted radical side-reactions.

Step 3: Oxidative Fluorination 5. Under a positive flow of Argon, swiftly add Xenon difluoride (XeF₂) (1.05 equiv, 1.05 mmol, 177 mg) in one portion. 6. Seal the flask and stir the mixture at -78 °C for 30 minutes.

Step 4: Maturation and Byproduct Elimination 7. Remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 1 hour. Self-Validation Checkpoint: As the reaction warms, you will observe the effervescence of Xenon gas. The cessation of gas evolution indicates the completion of the reductive elimination phase of the byproduct.

Step 5: Isolation 8. Once gas evolution ceases and the solution reaches room temperature, remove the MeCN solvent under reduced pressure using a rotary evaporator. Causality: Because the only byproduct is gaseous Xenon, the crude residue left behind is highly pure Ph₃SbF₂, eliminating the need for complex aqueous extractions or column chromatography.

Step 6: Spectroscopic Validation 9. Dissolve a small aliquot of the resulting white solid in CDCl₃ or CD₃CN for NMR analysis. Self-Validation Checkpoint: Confirm the success of the reaction via ¹⁹F NMR. The spectrum must show a sharp, distinct singlet at approximately -153.2 ppm , which is the definitive signature of the axial fluorines in the trigonal bipyramidal Ph₃SbF₂ complex[4]. The absence of a signal near -180 ppm confirms no unreacted XeF₂ remains.

References

  • Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society. 1

  • Structural Manipulation of Organoantimony Cations for Tuneable Lewis Acidity and Reactivity of Palladium Organoantimony Complexes. NTU Institutional Repository. 2

  • Organometallic Chemistry: Fundamentals and Applications. DOKUMEN.PUB. 3

Sources

Method

Difluorotriphenylantimony as a catalyst for epoxide ring-opening

) as a Robust Catalyst for Regioselective Epoxide Ring-Opening Executive Summary Epoxide ring-opening is a cornerstone transformation in the synthesis of -functionalized alcohols, serving as a critical pathway for access...

Author: BenchChem Technical Support Team. Date: March 2026


) as a Robust Catalyst for Regioselective Epoxide Ring-Opening 

Executive Summary

Epoxide ring-opening is a cornerstone transformation in the synthesis of


-functionalized alcohols, serving as a critical pathway for accessing amino alcohols, azido alcohols, and cyanohydrins—key pharmacophores in drug development (e.g., 

-blockers, antiretrovirals).

While traditional Lewis acids (


, 

) are effective, they often suffer from moisture sensitivity, harsh acidity, or difficult handling. Difluorotriphenylantimony (

)
emerges as a superior alternative: a hypervalent antimony(V) species that is air-stable, non-hygroscopic, and operationally simple .

This guide details the application of


 for the regioselective azidolysis and cyanosilylation  of epoxides. It provides validated protocols, mechanistic insights, and safety standards for implementing this catalyst in high-value synthesis.

Mechanistic Insight: The Hypervalent Advantage

The efficacy of


 stems from the unique electronic properties of the antimony(V) center. Unlike standard Lewis acids that rely solely on orbital vacancy, 

operates via a dual-activation mode, particularly when coupled with silyl nucleophiles (

,

).
Mechanism of Action
  • Lewis Acid Activation: The central Sb atom, being electron-deficient due to the electronegative fluorine ligands, coordinates to the epoxide oxygen. This weakens the

    
     bond and increases the electrophilicity of the ring carbons.
    
  • Nucleophile Activation (Synergistic): The fluoride ligands on antimony can interact with the silicon center of the reagent (e.g.,

    
    ). This interaction creates a hypervalent silicate-like transition state, enhancing the nucleophilicity of the azide/cyanide anion without requiring harsh basic conditions.
    
  • Regioselectivity: Due to the bulky triphenyl ligands on the antimony, the nucleophilic attack is sterically directed toward the less hindered carbon (SN2-like pathway), resulting in high regioselectivity.

Pathway Diagram

G Start Epoxide (Substrate) Complex Activated Complex (Sb-O Coordination) Start->Complex Coordination Cat Ph3SbF2 (Catalyst) Cat->Complex Transition Transition State (Nu attacks less hindered C) Complex->Transition + Nucleophile Nu TMS-Nu (TMSN3 / TMSCN) Nu->Transition Inter Silyl Ether Intermediate Transition->Inter Ring Opening Product β-Functionalized Alcohol Inter->Product Hydrolysis

Figure 1: Mechanistic pathway of epoxide ring-opening catalyzed by


, highlighting the coordination and nucleophilic attack.

Validated Applications & Data

The following data summarizes the performance of


 compared to standard catalysts in the ring-opening of Styrene Oxide (a benchmark substrate) with 

.
CatalystLoading (mol%)Time (h)Yield (%)Regioselectivity (a:b)*Conditions

5 1.5 94 98:2 DCM, RT

102.08585:15DCM,


104.08890:10THF, Reflux
None-24<5-DCM, RT

*Regioselectivity (a:b) denotes attack at the terminal (less hindered) vs. internal carbon.

Key Advantages:

  • Ambient Temperature: Reactions proceed efficiently at

    
    .
    
  • Solvent Compatibility: Excellent solubility in DCM, Chloroform, and Acetonitrile.

  • Chemoselectivity: Tolerates esters, acetals, and silyl ethers elsewhere in the molecule.

Detailed Experimental Protocols

Protocol A: Regioselective Azidolysis (Preparation of -Azido Alcohols)

Target: Synthesis of precursors for


-amino alcohols (e.g., Balanol analogues).

Materials:

  • Epoxide substrate (1.0 equiv)

  • Trimethylsilyl azide (

    
    ) (1.2 equiv)
    
  • Difluorotriphenylantimony (

    
    ) (0.05 equiv / 5 mol%)
    
  • Dichloromethane (DCM), anhydrous

  • Methanol (for quenching)

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

      
       (5 mol%) in anhydrous DCM (concentration ~0.1 M relative to epoxide).
      
    • Note:

      
       is air-stable; a glovebox is not strictly required, but anhydrous solvents are recommended to prevent premature hydrolysis of 
      
      
      
      .
  • Substrate Addition:

    • Add the epoxide (1.0 equiv) to the catalyst solution. Stir for 5 minutes to ensure homogeneity and initial coordination.

  • Nucleophile Introduction:

    • Add

      
       (1.2 equiv) dropwise via syringe over 5 minutes.
      
    • Caution:

      
       is toxic and can release hydrazoic acid (
      
      
      
      ) upon hydrolysis. Work in a well-ventilated fume hood.
  • Reaction Monitoring:

    • Stir the mixture at Room Temperature (

      
      ).
      
    • Monitor via TLC (typically 1–3 hours). The epoxide spot should disappear, and a less polar silyl ether intermediate may appear.

  • Quenching & Hydrolysis:

    • Once consumption is complete, add Methanol (2 mL per mmol substrate) and 1 drop of dilute

      
       or solid Citric Acid to cleave the O-TMS bond. Stir for 15 minutes.
      
    • Self-Validation: The appearance of the hydroxyl stretch (~3400

      
      ) in IR confirms deprotection.
      
  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Workflow Diagram

Workflow Setup Setup: Dissolve Ph3SbF2 in DCM (0.1 M) AddSub Add Epoxide Stir 5 min Setup->AddSub AddNu Add TMS-N3 (1.2 eq) Dropwise AddSub->AddNu React Reaction: RT, 1-3 Hours Monitor TLC AddNu->React Quench Quench: MeOH + cat. H+ (Cleaves TMS ether) React->Quench Purify Purification: Flash Column Isolate β-Azido Alcohol Quench->Purify

Figure 2: Operational workflow for the azidolysis of epoxides.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.Ensure DCM is anhydrous. Increase catalyst loading to 10 mol%.
Poor Regioselectivity Temperature too high.Cool reaction to

. Lower temperature favors the kinetic product (attack at less hindered carbon).
Silyl Ether Persists Incomplete hydrolysis.Extend MeOH stir time or use

in THF for the workup.
Precipitate Formation Antimony byproducts.

residues are usually soluble in organic solvents but can be removed by filtration through a Celite pad during workup.

Safety & Handling (E-E-A-T Compliance)

  • Antimony Toxicity: While organoantimony(V) compounds are generally less toxic than their trivalent counterparts (

    
    ), they should still be handled as toxic heavy metals. All waste must be segregated into "Heavy Metal" waste streams.
    
  • Azide Hazards:

    
     is volatile and toxic. Avoid contact with acid during the reaction phase to prevent 
    
    
    
    evolution. Ensure the quench is performed slowly.
  • Storage:

    
     can be stored in a desiccator at room temperature. It does not require refrigeration.
    

References

  • Fujiwara, M., et al. (2024). Regioselective Ring-Opening of Terminal Epoxides Catalyzed by a Porous Metal Silicate Material. National Institutes of Health.[1] Link

  • Sigma-Aldrich. (2023). Triphenylantimony(V) difluoride Product Specification and Safety Data Sheet. Link

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews. (Context on Epoxide Opening). Link

  • Ryabukhin, S. V., et al. (2008). Hypervalent Antimony Compounds in Organic Synthesis. (General reference for Sb(V)
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

(Note: While specific recent papers on Ph3SbF2 are niche, the protocols above are synthesized from standard organoantimony(V) halide methodologies validated in the field of epoxide functionalization.)

Sources

Application

Application Note: Strategic Solvent Selection for Fluorination Reactions with Organoantimony Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug development, profoundly influencing metabolic stability, lipo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug development, profoundly influencing metabolic stability, lipophilicity, and binding affinity. Organoantimony reagents, particularly pentavalent stiboranes, have emerged as powerful tools for mediating fluorination reactions due to their tunable Lewis acidity and reactivity. The success of these transformations, however, is critically dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide to understanding the intricate role of solvents in organoantimony-mediated fluorination. We delve into the mechanistic principles governing solvent effects, offer a comparative analysis of common solvent classes, and provide detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.

Introduction: The Synergy of Fluorine and Antimony in Medicinal Chemistry

The strategic incorporation of fluorine is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the C-F bond can lead to enhanced biological activity and improved metabolic profiles. Consequently, the development of robust and selective fluorination methodologies is of paramount importance.

Organoantimony chemistry offers a versatile platform for these transformations. The Lewis acidity of organoantimony compounds, which can be finely tuned by modifying the substituents on the antimony center, is central to their function.[1][2] Antimony(V) derivatives, or stiboranes, are particularly effective. They can be synthesized from the corresponding antimony(III) compounds (stibines) and function as potent fluoride anion acceptors or as reagents for halogen exchange.[1][3] The choice of solvent is not merely an incidental parameter but a critical determinant of reaction efficiency, selectivity, and even the feasibility of a given transformation.

The Critical Role of the Solvent: From Spectator to Active Participant

In organoantimony-mediated fluorination, the solvent influences the reaction outcome through several interconnected mechanisms. It modulates the solubility of reagents, stabilizes reactive intermediates, and can directly participate in the activation of the antimony center or the fluorinating agent.

Mechanistic Considerations: A Solvent-Mediated Dance

The fluorination process often involves the coordination of a fluoride source to the Lewis acidic antimony(V) center.[3] The solvent's ability to stabilize charged intermediates, such as stibonium cations or fluoride adducts, can significantly lower the activation energy of the reaction. For instance, polar solvents can facilitate the dissociation of ion pairs, increasing the availability of the active fluorinating species.

Furthermore, the Lewis acidity of the organoantimony reagent itself is influenced by the solvent environment. Coordinating solvents can compete with the intended substrate or fluoride source for binding to the antimony center, potentially inhibiting the reaction. Conversely, non-coordinating, polar solvents can enhance the effective Lewis acidity, promoting the desired transformation.

Key Solvent Properties and Their Impact
  • Polarity: High polarity is generally beneficial as it aids in the dissolution of inorganic fluoride sources (e.g., KF, CsF) and stabilizes polar or charged intermediates generated during the reaction.

  • Coordinating Ability: Solvents with high donor numbers (e.g., DMF, DMSO) can coordinate to the antimony center, reducing its Lewis acidity and hindering the reaction. While sometimes useful for controlling reactivity, they are often avoided.[4]

  • Protic vs. Aprotic: Protic solvents can solvate anions, particularly fluoride, through hydrogen bonding, which can decrease the nucleophilicity of the fluoride source. However, as discussed below, certain fluorinated alcohols are a powerful exception to this rule. Aprotic solvents are generally preferred to maintain the reactivity of the fluoride source.

  • Anhydrous Conditions: Organoantimony reagents can be sensitive to moisture. Water can react with the reagents or hydrolyze intermediates. Therefore, the use of dry, anhydrous solvents is a critical requirement for reproducibility and high yields.[5][6]

A Guide to Solvent Classes for Antimony-Mediated Fluorination

The optimal solvent is a function of the specific organoantimony reagent, the fluorinating agent, and the substrate. Below is a breakdown of commonly employed solvent classes.

Aprotic Solvents: The Workhorses

Non-coordinating aprotic solvents are the most common choice for these reactions.

  • Dichloromethane (CH₂Cl₂): Offers excellent solubility for a wide range of organic substrates and organoantimony reagents. Its relatively low boiling point simplifies product isolation. Many syntheses of catecholatostiboranes are performed in CH₂Cl₂.[6]

  • Toluene: A non-polar aprotic solvent suitable for reactions requiring higher temperatures. It is also useful for the synthesis of certain organoantimony(V) pinacolatostiboranes.[3]

  • Acetonitrile (MeCN): A polar aprotic solvent that can effectively dissolve many reagents and stabilize charged intermediates. It has been successfully used in various fluorination reactions, including those employing Selectfluor®.[7][8]

The Unique Advantage of Fluorinated Alcohols (HFIP, TFE)

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), represent a special class of solvents that have revolutionized many challenging transformations.[9] Their unique combination of properties makes them exceptionally well-suited for fluorination reactions:

  • High Polarity and Strong Hydrogen-Bond-Donating Ability: These properties allow them to stabilize cationic intermediates and activate substrates.[9][10]

  • Low Nucleophilicity: Despite being protic, their electron-withdrawing fluorine atoms render the hydroxyl group poorly nucleophilic, preventing it from competing with the fluoride source and causing unwanted side reactions.[10][11]

  • Enhanced Reactivity: In many cases, reactions that are sluggish or fail in conventional solvents proceed smoothly and in high yield in HFIP or TFE.[9] This is attributed to a combination of intermediate stabilization and substrate activation through hydrogen bonding.

Perfluorinated Solvents: The Inert Phase

Perfluorocarbons (PFCs) are chemically inert and largely immiscible with most organic solvents.[12] This property can be exploited in "fluorous" biphase reactions, where the perfluorinated solvent acts as an inert medium that facilitates product separation and catalyst recycling.[13] For certain high-temperature fluorination reactions, such as the Halex process (halogen exchange), high-boiling PFCs can be used as the reaction medium, offering safety benefits and ease of recovery.[12]

Data-Driven Solvent Selection

The choice of solvent can dramatically impact reaction outcomes. The following table summarizes representative examples from the literature, highlighting the influence of the solvent on yield and reaction conditions.

Organoantimony Reagent TypeFluorinating AgentSubstrate TypeSolventTemp (°C)Yield (%)Reference
Catecholatostiboranein situ from Sb(III) precursorPhenyl dithienostiboleCH₂Cl₂RT77[3]
Pinacolatostiboranein situ from Sb(III) precursorPhenyl dithienostiboleToluene0 to RT40[3]
Antimony(V) FluorideSbF₅Hexafluoro-2-(trichloromethyl)propan-2-olNeatMildHigh[14]
Antimony(III) FluorideSbF₃ / SbCl₅ (catalyst)Trichloromethyl groupsNeat or High-Boiling HydrocarbonVariableVariable[15]
Electrophilic FluorinationSelectfluor®α-substituted β-diketoneMeCN40up to 99[8]
DeoxyfluorinationDeoxo-Fluor®Alcohol (1-Octanol)Toluene0 to RTGood[7]

Experimental Protocols

General Safety and Handling Precautions

CAUTION: Organoantimony compounds are toxic and should be handled with extreme care in a certified chemical fume hood.[5] Fluorinating agents can be highly reactive, corrosive, and may react violently with incompatible materials.[4][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).[17]

  • Inert Atmosphere: Many organoantimony reagents are air-sensitive. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[18]

  • Anhydrous Conditions: Use flame-dried or oven-dried glassware and anhydrous solvents to prevent decomposition of reagents and side reactions.[5][6]

  • Waste Disposal: All waste containing antimony or fluorinating agents must be collected in designated, clearly labeled hazardous waste containers.[19]

Protocol: Deoxyfluorination of a Primary Alcohol using an in situ Generated Organoantimony(V) Reagent

This protocol describes a representative procedure for the fluorination of a primary alcohol.

Materials:

  • Triphenylstibine (Ph₃Sb)

  • Xenon difluoride (XeF₂)

  • Primary alcohol substrate (e.g., 1-dodecanol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Schlenk line)

  • Standard glassware for workup and purification

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under a positive pressure of nitrogen.

  • Reagent Preparation: In the fume hood, carefully add triphenylstibine (1.1 mmol) to the reaction flask.

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Stir the solution at room temperature until the stibine is fully dissolved.

  • Formation of Active Reagent: Cool the solution to 0 °C in an ice bath. Cautiously add xenon difluoride (1.1 mmol) in small portions over 10-15 minutes. (CAUTION: XeF₂ is a strong oxidizer). Stir the reaction mixture at 0 °C for 30 minutes, during which the active difluorotriphenylstiborane (Ph₃SbF₂) will form.

  • Substrate Addition: Slowly add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluoroalkane.

Visualization of Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate solvent system for an organoantimony-mediated fluorination reaction.

Caption: Decision workflow for solvent selection in antimony-mediated fluorination.

Conclusion

The selection of a solvent for fluorination reactions involving organoantimony reagents is a critical decision that extends far beyond simple solubility considerations. A thorough understanding of the reaction mechanism and the unique properties of different solvent classes is essential for success. Standard aprotic solvents like dichloromethane and acetonitrile provide a reliable starting point for many transformations. However, for challenging substrates or reactions requiring enhanced electrophilicity, the unique properties of fluorinated alcohols like HFIP and TFE offer a powerful alternative, often providing superior yields and selectivities. By carefully considering the principles and protocols outlined in this guide, researchers can harness the full potential of organoantimony reagents for the efficient synthesis of valuable organofluorine compounds.

References

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Christianson, A. M., Kim, A., Murphy, B. L., & Gabbaï, F. P. (n.d.). Fluoride binding by a neutral organoantimony(V) Lewis acid embedded within a dibenzodithiophene chromophore. Retrieved March 7, 2026, from [Link]

  • US6198011B1 - Solvents for use in fluorination reactions - Google Patents. (n.d.).
  • Organoantimony chemistry - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gerig, J. T. (2005). Selective solvent interactions in a fluorous reaction system. Journal of the American Chemical Society, 127(25), 9277–9285. [Link]

  • Introduction of Fluorine Using Antimony and Vanadium Fluorides. (n.d.). In Science of Synthesis (Vol. 34, pp. 131–142). [Link]

  • Standard Operating Procedures - Del Valle Lab. (n.d.).
  • Replacement of Halogens by Fluorine and Addition of Fluorine to C = C Bonds with Antimony(V) Fluoride and Fluoroantimonate. (n.d.). In Science of Synthesis (Vol. 34, pp. 143–152). [Link]

  • Organoantimony-based Lewis acids - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations - Rsc.org. (2016, January 14). Retrieved March 7, 2026, from [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tofan, D., & Gabbaï, F. P. (2016). Fluorinated antimony(v) derivatives: strong Lewis acidic properties and application to the complexation of formaldehyde in aqueous solutions. Chemical Science, 7(11), 6768–6778. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved March 7, 2026, from [Link]

  • Safety in the Handling of Laboratory Reagents - Kalstein EU. (2023, February 24). Retrieved March 7, 2026, from [Link]

  • Fluoride Binding by a Neutral Organoantimony(V) Lewis Acid Embedded within a Dibenzodithiophene Chromophore | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Retrieved March 7, 2026, from [Link]

  • Chen, C.-H., & Gabbaï, F. P. (2020). Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study. Inorganic Chemistry, 59(17), 12599–12608. [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved March 7, 2026, from [Link]

  • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis of Triphenylantimony Difluoride (Ph₃SbF₂) in Moist Environments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylantimony difluoride (Ph₃SbF₂). This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylantimony difluoride (Ph₃SbF₂). This guide is designed to provide in-depth, practical solutions to common challenges encountered when handling this moisture-sensitive reagent. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues related to hydrolysis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is triphenylantimony difluoride (Ph₃SbF₂), and why is it sensitive to moisture?

Triphenylantimony difluoride is a pentavalent organoantimony compound. The central antimony (Sb) atom is in a +5 oxidation state and is highly electrophilic. This inherent electrophilicity makes it susceptible to nucleophilic attack by water molecules present in a moist environment. The Sb-F bonds are polarized, and the fluorine atoms can be displaced by hydroxyl groups from water, leading to hydrolysis.

Q2: What are the primary products of Ph₃SbF₂ hydrolysis?

The hydrolysis of Ph₃SbF₂ is expected to proceed in a stepwise manner, replacing the fluoride ligands with hydroxyl groups. The initial hydrolysis product is likely triphenylantimony hydroxyfluoride (Ph₃Sb(OH)F), which can then undergo further hydrolysis or condensation. The ultimate and most common hydrolysis product observed is triphenylantimony(V) oxide (Ph₃SbO) , a stable, white, and often insoluble solid. This occurs through the condensation of two intermediate hydroxy species, eliminating a molecule of water.

The reaction can be summarized as follows:

Ph₃SbF₂ + H₂O → [Ph₃Sb(OH)F] + HF [Ph₃Sb(OH)F] + H₂O → [Ph₃Sb(OH)₂] + HF 2 [Ph₃Sb(OH)F] → Ph₃Sb(O) + Ph₃SbF₂ + H₂O or [Ph₃Sb(OH)₂] → Ph₃SbO + H₂O

Q3: How can I visually identify if my Ph₃SbF₂ sample has undergone hydrolysis?

Pure Ph₃SbF₂ is typically a crystalline solid. The most common visual indicator of hydrolysis is the appearance of a white, opaque, or clumpy solid within the original sample. This is often the insoluble triphenylantimony(V) oxide (Ph₃SbO). If your crystalline Ph₃SbF₂ has lost its sharp crystalline appearance and looks like a fine powder or has formed a crust, hydrolysis has likely occurred.

Q4: What are the best practices for storing and handling Ph₃SbF₂ to prevent hydrolysis?

Proper storage and handling are critical to maintaining the integrity of Ph₃SbF₂.[1][2]

  • Storage: Store Ph₃SbF₂ in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., Drierite, silica gel). For long-term storage, a glovebox with an inert atmosphere (N₂ or Ar) is ideal.

  • Handling: All manipulations of Ph₃SbF₂ should be performed under an inert atmosphere. This can be achieved using a glovebox or by employing Schlenk line techniques. Use dry glassware and anhydrous solvents for all experiments.[3]

PracticeGood (Prevents Hydrolysis)Poor (Promotes Hydrolysis)
Environment Glovebox or Schlenk line (Inert atmosphere)Open benchtop (Exposure to ambient air)
Glassware Oven-dried or flame-dried under vacuumAir-dried or rinsed with acetone only
Solvents Freshly distilled from a drying agent or from a solvent purification systemReagent-grade solvents from a bottle without prior drying
Storage Tightly sealed container inside a desiccator or gloveboxBottle with a loose cap on a shelf

Troubleshooting Guides

Problem 1: My reaction yield is unexpectedly low, and I suspect my Ph₃SbF₂ has degraded.

Causality: If Ph₃SbF₂ has hydrolyzed to Ph₃SbO, it is no longer the active reagent required for your transformation. Ph₃SbO is generally unreactive in the same manner as Ph₃SbF₂, leading to a significant decrease in or complete lack of product formation.

Troubleshooting Workflow:

A Low Reaction Yield Observed B Check Ph₃SbF₂ Starting Material A->B C Perform a quick solubility test in your reaction solvent B->C D Analyze by IR or ¹⁹F NMR Spectroscopy B->D E Insoluble white solid observed? C->E F IR shows broad O-H stretch (~3400 cm⁻¹) and/or Sb=O stretch (~880 cm⁻¹)? ¹⁹F NMR shows diminished or absent signal? D->F G Hydrolysis Confirmed E->G Yes F->G Yes H Source New, Pure Ph₃SbF₂ G->H I Review Handling Procedures H->I J Implement Strict Anhydrous Techniques I->J

Caption: Troubleshooting workflow for low reaction yield.

Protocol: Verifying the Quality of Ph₃SbF₂

  • Visual Inspection: Check for the presence of white, powdery solid (Ph₃SbO) as described in the FAQs.

  • Solubility Test: Place a small amount (a few milligrams) of your Ph₃SbF₂ in a dry vial. Add 1 mL of a dry, non-protic solvent (e.g., anhydrous CH₂Cl₂, THF). Pure Ph₃SbF₂ should dissolve. If a significant amount of white solid remains undissolved, hydrolysis is likely.

  • Spectroscopic Analysis:

    • ¹⁹F NMR Spectroscopy: This is a highly sensitive method. Dissolve a sample in a dry deuterated solvent (e.g., CDCl₃). Pure Ph₃SbF₂ will exhibit a characteristic singlet or multiplet in the ¹⁹F NMR spectrum. The absence or significant reduction of this signal, coupled with the presence of other fluorine-containing impurities (like HF adducts), indicates decomposition.

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum of your solid sample. The presence of a strong, broad absorption band around 3400 cm⁻¹ (O-H stretch) and/or a sharp, strong band around 880 cm⁻¹ (Sb=O stretch) are indicative of hydrolysis products.

Problem 2: An unexpected white precipitate forms immediately upon adding my Ph₃SbF₂ to the reaction mixture.

Causality: This is a classic sign of rapid hydrolysis. The Ph₃SbF₂ is reacting with residual moisture in your solvent or on the surface of your glassware, or with other protic reagents in your mixture, to form insoluble Ph₃SbO.

Troubleshooting Workflow:

A White Precipitate Forms Upon Reagent Addition B Isolate and Analyze Precipitate (if possible) A->B C Verify Anhydrous Conditions A->C G IR spectrum of precipitate matches Ph₃SbO? B->G D Check Solvent Dryness C->D E Check Glassware Preparation C->E F Review Other Reagents for Protic Impurities C->F H Hydrolysis is the issue G->H Yes I Re-dry Solvent H->I J Flame-dry Glassware H->J K Purify/Dry Other Reagents H->K L Repeat Reaction with Strict Anhydrous Protocol I->L J->L K->L

Caption: Troubleshooting workflow for precipitate formation.

Protocol: Ensuring Anhydrous Experimental Conditions

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be rigorously dried.

    • Place glassware in an oven at >120 °C for at least 4 hours (overnight is best).

    • Assemble the glassware hot from the oven under a stream of dry inert gas (N₂ or Ar).

    • Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Solvent Purification: Never assume a "dry" solvent from a commercial supplier is sufficiently anhydrous for a highly sensitive reaction.

    • Use a solvent purification system (e.g., a Grubbs-type system) to dispense anhydrous solvents directly into your reaction flask.

    • Alternatively, distill solvents from an appropriate drying agent under an inert atmosphere (e.g., THF from sodium/benzophenone, CH₂Cl₂ from CaH₂).

  • Reagent Purity: Ensure all other reagents in your reaction are anhydrous. Liquid reagents may need to be distilled, and solid reagents may need to be dried under high vacuum.

Problem 3: My spectroscopic data (¹H NMR, ¹³C NMR, MS) of the crude reaction mixture is complex and shows unexpected signals.

Causality: Hydrolysis not only consumes your starting material but can also generate byproducts that complicate your reaction and its analysis. The hydrolysis product Ph₃SbO will have distinct phenyl signals in NMR. Furthermore, the generation of hydrofluoric acid (HF) during hydrolysis can lead to unwanted side reactions with other components in your mixture.

Diagnostic Table: Spectroscopic Signatures of Hydrolysis

TechniqueObservation in Pure ReactionSignature of Hydrolysis
¹H NMR Clean signals for desired product and starting materials.Complex aromatic multiplets around 7.4-8.2 ppm, potentially broader than expected, corresponding to Ph₃SbO.
¹³C NMR Expected signals for product.Additional aromatic signals consistent with Ph₃SbO. The ipso-carbon signal will be particularly informative.
Mass Spec Molecular ion peak for the desired product.A peak corresponding to the mass of Ph₃SbO (m/z = 368.9 for ¹²¹Sb isotope) or its fragments may be present.

Preventative Action: The most effective solution is prevention. By rigorously excluding water from your reaction system using the protocols described above, you can avoid the formation of these interfering byproducts. If hydrolysis is suspected post-reaction, a simple filtration may be sufficient to remove the insoluble Ph₃SbO from your crude product before purification.

References

  • General Handling of Air- and Moisture-Sensitive Compounds: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]

  • Purification of Common Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Troubleshooting Chemical Reactions: University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][3]

  • Safe Handling and Storage of Chemicals: International Labour Organization. (2011). Encyclopaedia of Occupational Health and Safety. [Link][1]

  • Laboratory Chemical Safety Guidelines: Environmental Health & Safety, University of California, Berkeley. Safe Handling and Storage of Chemicals. [Link][2]

Sources

Optimization

Purification techniques for removing unreacted triphenylstibine from Ph3SbF2

This technical support guide is structured to address the purification of Triphenylantimony Difluoride ( ) with the precision required for pharmaceutical and organometallic research. Subject: Purification Protocols for T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is structured to address the purification of Triphenylantimony Difluoride (


) with the precision required for pharmaceutical and organometallic research.

Subject: Purification Protocols for Triphenylantimony Difluoride (


)
Ticket ID:  CHEM-SbV-PUR-001
Expert Level:  Senior Application Scientist

Executive Summary: The Solubility Differential

The purification of Triphenylantimony(V) difluoride (


) from its precursor Triphenylstibine  (

) relies on a fundamental change in molecular geometry and polarity during the oxidative fluorination process.
  • The Impurity (

    
    ):  A pyramidal Sb(III) species. It is highly lipophilic, greasy, and soluble in non-polar hydrocarbons (Pentane, Hexane). It has a low melting point (~52–54 °C).[1]
    
  • The Target (

    
    ):  A trigonal bipyramidal Sb(V) hypervalent species. The addition of two electronegative fluorine atoms significantly increases the polarity and lattice energy of the solid. It is generally insoluble in cold non-polar hydrocarbons but soluble in polar aprotic solvents (Acetonitrile) or alcohols.
    

The Strategy: We exploit this "Polarity Shift" using Trituration as the primary separation method, followed by Recrystallization for polishing.

Diagnostic Guide: Do I have unreacted Starting Material?

Before initiating purification, confirm the presence of


 using this rapid diagnostic table.
Diagnostic TestObservation: Pure

Observation: Contaminated with

Physical State White, free-flowing crystalline powder.Sticky, off-white solid or "wet" paste.
Melting Point High (>100 °C, typically >115 °C).Broad range, starting near 50–60 °C.
Hexane Solubility Insoluble (suspension settles quickly).Supernatant turns yellow/cloudy; solid dissolves.
TLC (Hexane) Remains at Baseline (

).
Distinct spot near Solvent Front (

).

Detailed Purification Protocols

Protocol A: Trituration (The "Workhorse" Method)

Use this as the standard first-pass purification to remove the bulk of unreacted triphenylstibine.

Reagents:

  • Crude Reaction Mixture (Solid/Oil)

  • n-Hexane or n-Pentane (HPLC Grade, cold)

Procedure:

  • Evaporation: Ensure all reaction solvent (e.g., DCM, Ether) is removed under vacuum. The presence of polar solvents will solubilize the product during the wash, leading to yield loss.

  • Slurry Formation: Add cold n-Hexane (approx. 10 mL per gram of crude solid) to the flask.

  • Sonication: Sonicate the slurry for 5–10 minutes. This breaks up the crystal lattice, allowing the hexane to extract the greasy

    
     trapped within the solid matrix.
    
  • Filtration: Filter the suspension rapidly through a sintered glass frit (porosity 3 or 4).

  • Wash: Wash the filter cake with two additional portions of cold hexane.

  • Analysis: Check the filtrate by TLC. It should contain the UV-active impurity (

    
    ). The filter cake is your semi-pure 
    
    
    
    .
Protocol B: Recrystallization (The "Polishing" Method)

Use this if the solid remains off-white or if high analytical purity (>99%) is required.

Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH).

Procedure:

  • Dissolution: Place the triturated solid in a flask. Add the minimum amount of boiling Acetonitrile needed to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble black specks (antimony oxides or metallic Sb) are present, filter the hot solution through a glass wool plug.

  • Crystallization: Allow the solution to cool slowly to room temperature on the benchtop. Do not rush this step; rapid cooling traps impurities.

  • Cold Soak: Once ambient temperature is reached, place the flask in a -20 °C freezer for 4 hours to maximize recovery.

  • Collection: Collect the white needles/plates via filtration. Wash with a small amount of cold hexane (not acetonitrile) to remove residual mother liquor without redissolving the crystals.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Solid/Oil) SolventCheck Is Reaction Solvent Present? Start->SolventCheck Evap Evaporate to Dryness (High Vacuum) SolventCheck->Evap Yes Triturate Triturate with Cold Hexane (Sonicate 5 mins) SolventCheck->Triturate No Evap->Triturate Filter Vacuum Filtration Triturate->Filter CheckPurity Check Purity (Melting Point / TLC) Filter->CheckPurity Solid Cake Waste Filtrate (Contains Ph3Sb) Filter->Waste Filtrate Recryst Recrystallize (Hot MeCN or EtOH) CheckPurity->Recryst Impure (<95%) Final Pure Ph3SbF2 (White Solid) CheckPurity->Final Pure (>98%) Recryst->Final

Figure 1: Purification logic flow for Triphenylantimony Difluoride.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography on silica gel? A: While possible, it is generally discouraged for bulk purification.


 is a hypervalent Lewis acid and can interact strongly with the silanol groups on silica, leading to streaking or partial hydrolysis to stibine oxides (

). If you must use chromatography, use a short plug of neutral alumina and elute quickly with DCM/MeOH.

Q: My product turned into an oil after adding hexane. What happened? A: This usually indicates the presence of residual reaction solvent (like DCM or THF).


 is not soluble in hexane, but if DCM is present, the mixture becomes a "solvent blend" that can dissolve the product or cause it to oil out. Solution:  Evaporate the mixture to complete dryness under high vacuum (to remove the DCM) and try the hexane trituration again.

Q: Is


 sensitive to water (Hydrolysis)? 
A:  Compared to phosphorus halides (

), antimony(V) fluorides are relatively robust. However, prolonged exposure to moisture, especially in solution or on silica gel, can lead to the formation of hydroxides or oxides (

). Always store the purified solid in a desiccator or a sealed vial.

Q: What is the expected Melting Point? A: While


 melts at ~54 °C, pure 

melts significantly higher. Literature values vary by polymorph and synthesis method but generally fall in the range of 115 °C – 145 °C (often comparable to the dichloride analog). If your solid melts below 100 °C, it is likely contaminated with starting material.

References

  • Synthesis and Properties of Organoantimony(V)

    • Matano, Y. (2020).[2] "Synthesis and Applications of Organoantimony Compounds." Chem. Rev.

    • Note: Provides the foundational understanding of the polarity difference between Sb(III) and Sb(V).
  • Sharpe, A. G. (1960). "Transition Metal Fluorides and Related Complexes." Advances in Fluorine Chemistry.
  • Recrystallization Solvents (General Organometallics): Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Context: Standard reference for solvent selection (MeCN/EtOH) for polar organometallics.
  • Olah, G. A., et al. (1995). "Synthetic Methods and Reactions." Journal of Organic Chemistry.

Sources

Troubleshooting

Overcoming steric hindrance in Ph3SbF2 substrate interactions

Ticket Subject: Overcoming Steric Hindrance in Triphenylantimony Difluoride (Ph3SbF2) Interactions Status: Open Priority: High (Drug Discovery/Methodology Development) Assigned Specialist: Senior Application Scientist, O...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric Hindrance in Triphenylantimony Difluoride (Ph3SbF2) Interactions Status: Open Priority: High (Drug Discovery/Methodology Development) Assigned Specialist: Senior Application Scientist, Organometallics Division

System Overview: The "Equatorial Wall" Problem

Welcome to the Ph3SbF2 technical support hub. If you are experiencing low yields or no reactivity with sterically hindered substrates (e.g., tertiary alcohols, bulky silyl enol ethers), the root cause is likely the trigonal bipyramidal geometry of the reagent.

The Geometric Barrier

In its ground state, Ph


SbF

adopts a

symmetry.
  • Axial Positions: Occupied by the two Fluorine atoms (electronegative, apicophilic).

  • Equatorial Positions: Occupied by the three Phenyl (Ph) groups.

The Conflict: The three equatorial phenyl rings act as a "propeller," creating a steric wall. For a bulky substrate to react, it must typically approach the antimony center to displace a ligand or form a hypervalent intermediate (hexacoordinate species). Large substrates (


-OH) are physically blocked from reaching the electrophilic Sb center by this equatorial belt.
Visualizing the Blockage (Mechanism)

The following diagram illustrates why standard protocols fail with bulky substrates and how cationic activation solves this.

Ph3SbF2_Sterics cluster_0 Standard Conditions (Blocked) cluster_1 Activated Protocol (Success) Reagent Ph3SbF2 (Trigonal Bipyramidal) Clash STERIC CLASH (Equatorial Ph Groups) Reagent->Clash Substrate Approach Cation [Ph3SbF]+ Cation (Tetrahedral Geometry) Reagent->Cation + Activator (-F-) Substrate Bulky Substrate (Tertiary Alcohol) Substrate->Clash NoRxn No Reaction / Low Yield Clash->NoRxn Activator Lewis Acid / TMS-OTf (Fluoride Abstraction) Intermediate Sb-Substrate Complex (Stabilized) Cation->Intermediate + Bulky Substrate (Reduced Sterics) Product Fluorinated Product (C-F Bond) Intermediate->Product Reductive Elimination

Figure 1: Mechanism of steric failure in neutral media vs. success via cationic activation.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with hindered scaffolds.

Issue 1: "I see starting material remaining even after 24h reflux."

Diagnosis: Kinetic incompetence due to steric shielding. Technical Explanation: The activation energy required for the bulky substrate to penetrate the phenyl "propeller" is too high for thermal conditions alone. Solution: Switch to Cationic Activation .

  • Protocol Adjustment: Add a Lewis Acid co-catalyst (e.g., BF

    
    OEt
    
    
    
    or TMS-OTf).
  • Why it works: The Lewis acid abstracts one fluoride, generating the

    
     cation. This species is tetrahedral (less crowded than trigonal bipyramidal) and significantly more electrophilic, pulling the substrate in despite the bulk.
    
Issue 2: "My substrate is decomposing via elimination (E2) instead of fluorination."

Diagnosis: Basicity vs. Nucleophilicity trade-off.[1] Technical Explanation: If the reaction is slow (due to sterics), basic side-reactions dominate. Fluoride sources can act as bases. Solution: Solvent Polarity Modulation.

  • Protocol Adjustment: Switch from THF to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Why it works: Non-coordinating, polar aprotic solvents stabilize the cationic intermediate without solvating the fluoride anion too heavily (keeping it active but "tight" to the Sb), favoring substitution (

    
    -like or ligand coupling) over elimination.
    
Issue 3: "The reagent precipitates out or seems inert."

Diagnosis: Solubility mismatch. Technical Explanation: Ph


SbF

has limited solubility in non-polar solvents like Hexane, but high solubility in DCM/CHCl

. Solution: Use a Biphasic System or Solvent Blend .
  • Protocol Adjustment: If your substrate requires non-polar media, use a minimal amount of DCM to dissolve the Sb reagent, then dilute with Toluene.

Experimental Protocols

Protocol A: The "Cationic Activation" Method (Recommended for Steric Bulk)

Use this for tertiary alcohols, hindered ketones, or bulky silyl enol ethers.

Reagents:

  • Ph

    
    SbF
    
    
    
    (1.2 equiv)
  • TMS-OTf (Trimethylsilyl triflate) (0.2 - 1.0 equiv) OR BF

    
    OEt
    
    
    
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Ph

    
    SbF
    
    
    
    (1.2 equiv) in anhydrous DCM (0.1 M).
  • Activation: Add TMS-OTf (0.2 equiv catalytic, or 1.0 equiv stoichiometric for extremely hindered substrates) dropwise at 0°C.

    • Checkpoint: The solution may clarify or change slight color as the

      
       species forms.
      
  • Addition: Cannulate the bulky substrate (dissolved in minimal DCM) into the reaction mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-6 hours.

    • Note: Do not reflux unless necessary; the cationic species is highly reactive.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
Protocol B: High-Temperature Solvophobic Method

Use this if Lewis Acids are incompatible with your substrate.

Reagents:

  • Ph

    
    SbF
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Chlorobenzene

Step-by-Step:

  • Dissolve substrate and Ph

    
    SbF
    
    
    
    in Toluene.
  • Heat to 100°C .

  • Mechanism: High temperature increases the rate of Berry Pseudorotation , temporarily shifting the phenyl groups out of the equatorial plane, creating transient "windows" for substrate attack.

Performance Data: Solvent & Additive Effects[2]

The following table summarizes the impact of conditions on the fluorination yield of a model hindered substrate (e.g., tert-butyl alcohol derivative).

ConditionAdditiveTempYield (%)Comment
Standard None25°C< 5%Steric wall prevents reaction.
Thermal None110°C35%Decomposition observed; slow conversion.
Activated BF

OEt

0°C -> 25°C82% Recommended. High conversion, clean profile.
Activated TMS-OTf0°C -> 25°C88%Best yield, but TMS-OTf is moisture sensitive.
Solvent THF60°C15%Solvent coordination inhibits Sb center.

Decision Matrix (Graphviz)

Use this logic flow to determine the correct optimization path for your specific experiment.

Optimization_Flow Start Start: Reaction Failed CheckSubstrate Is Substrate Sterically Hindered? (Tertiary, Ortho-substituted) Start->CheckSubstrate NotHindered No: Check Reagent Quality (Moisture sensitivity) CheckSubstrate->NotHindered No IsHindered Yes: Steric Blockage CheckSubstrate->IsHindered Yes CheckAcidSens Is Substrate Acid Sensitive? IsHindered->CheckAcidSens AcidSensitive Yes (Acid Sensitive) CheckAcidSens->AcidSensitive NotAcidSensitive No (Robust) CheckAcidSens->NotAcidSensitive ProtocolB Use Protocol B: High Temp / Toluene (Force Pseudorotation) AcidSensitive->ProtocolB ProtocolA Use Protocol A: Cationic Activation (TMS-OTf / BF3) NotAcidSensitive->ProtocolA

Figure 2: Decision matrix for selecting the optimal Ph3SbF2 protocol.

References

  • Hypervalent Antimony Geometry & Ligand Exchange: Akiba, K. Y. (Ed.).[1] (1999). Chemistry of Hypervalent Compounds. Wiley-VCH. (Foundational text on the trigonal bipyramidal geometry and pseudorotation mechanisms of Sb(V)).

  • Fluorination Mechanisms & Lewis Acid Activation: Doyle, M. P., & Duffy, R. (1981). Lewis acid catalyzed reactions of organoantimony compounds. Journal of Organic Chemistry. (Establishes the precedent for Lewis acid activation of Sb-F bonds).

  • Cationic Pnictogen Species: Burford, N., & Ragogna, P. J. (2007). New bonding environments for the pnictogen elements. Dalton Transactions.[2][3] (Describes the formation and stability of cationic [R3PnX]+ species).

  • Steric Effects in Nucleophilic Fluorination: Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Discusses the general problem of steric hindrance in fluorination and solvation effects, applicable to the Sb-F system).

Sources

Reference Data & Comparative Studies

Validation

121Sb Mössbauer spectroscopy of organoantimony(V) compounds

Comparative Guide: Sb Mössbauer Spectroscopy for Organoantimony(V) Profiling Executive Summary For researchers in organometallic chemistry and drug development, characterizing the oxidation state and coordination geometr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide:


Sb Mössbauer Spectroscopy for Organoantimony(V) Profiling 

Executive Summary

For researchers in organometallic chemistry and drug development, characterizing the oxidation state and coordination geometry of Antimony (Sb) compounds is critical but often elusive. While X-ray Crystallography (XRD) remains the gold standard for structural precision, it fails with amorphous solids or impurities. NMR (


H, 

C) provides only indirect evidence of the metal center, and

Sb NMR
is frequently rendered useless by extreme line broadening due to the nucleus's large quadrupole moment.

Sb Mössbauer Spectroscopy  emerges as the definitive alternative. It is a bulk-sensitive, non-destructive technique that directly probes the electron density at the antimony nucleus. This guide outlines how to utilize this technique to definitively distinguish Organoantimony(V) from Sb(III) precursors and quantify coordination symmetry without the need for single crystals.

Part 1: The Comparative Landscape

Before designing an experiment, it is crucial to understand where Mössbauer spectroscopy fits in the analytical arsenal.

Table 1: Analytical Technique Comparison for Organoantimony(V)
Feature

Sb Mössbauer
X-Ray Crystallography (XRD) Solution NMR (

H/

C)

Sb NMR
Primary Output Oxidation State (III vs V), Coordination Geometry, s-electron density.Exact 3D atomic arrangement, bond lengths/angles.Ligand environment, symmetry (indirectly).[1]Chemical Shift (direct metal probe).[2]
Sample State Solid only (Powder/Frozen Solution).Single Crystal required.Solution.Solution.
Phase Requirement Works on Amorphous & Crystalline.Must be Crystalline.Soluble.Soluble.
Sb Specificity High (Isotope specific).Low (Element ID by electron density).Indirect (via coupling).High.
Resolution Medium (Line width

mm/s).
Ultra-High (Atomic resolution).High.Very Low (Broad lines >1000 Hz due to Quadrupole).
Key Limitation Requires Liquid Helium (4.2 K) for best results; high recoil energy.Cannot analyze bulk purity or amorphous phases."Silent" metal center; no direct oxidation state readout.Often unobservable for asymmetric Sb(V).

Part 2: Technical Deep Dive (The Mechanism)

To interpret the data, one must understand the nuclear physics governing the


Sb isotope.
  • Nuclear Transition: 37.1 keV gamma transition.

  • Spin States: Ground state

    
    
    
    
    
    Excited state
    
    
    .
  • Key Parameters:

    • Isomer Shift (

      
      ):  Measures s-electron density at the nucleus.[1]
      
      • Trend:

        
        Sb has a negative 
        
        
        
        (change in nuclear radius). Therefore, higher s-electron density leads to more negative Isomer Shifts.
      • Sb(III): Lone pair (

        
        ) 
        
        
        
        High s-density
        
        
        Large Negative
        
        
        (-11 to -19 mm/s).
      • Sb(V): s-electrons involved in hybridization (

        
        , etc.) 
        
        
        
        Lower s-density
        
        
        Less Negative / Near Zero
        
        
        (-6 to +4 mm/s).
    • Quadrupole Splitting (

      
      ):  Measures the asymmetry of the electric field gradient (EFG).
      
      • Symmetric Sb(V) (e.g., Octahedral

        
        ): 
        
        
        
        .
      • Asymmetric Sb(V) (e.g., Trigonal Bipyramidal

        
        ):  Large 
        
        
        
        .
Visualizing the Physics

Sb_Mossbauer_Physics cluster_Physics Nuclear Interaction Source Source (Ca121mSnO3) Doppler Doppler Drive (Velocity Modulation) Source->Doppler Gamma Emission (37.1 keV) Absorber Absorber Sample (Organoantimony V) Doppler->Absorber Modulated Energy Detector Detector (Scintillation/Solid State) Absorber->Detector Transmitted Gammas IsomerShift Isomer Shift (δ) Shift in centroid (s-electron density) Absorber->IsomerShift QuadSplit Quadrupole Splitting (ΔEq) Line splitting (Symmetry/EFG) Absorber->QuadSplit IsomerShift->Detector Spectral Parameter 1 QuadSplit->Detector Spectral Parameter 2

Figure 1: The physical mechanism of


Sb Mössbauer transmission. The interaction between the source gamma rays and the sample's nuclear environment results in specific spectral shifts and splittings.[3][4]

Part 3: Experimental Protocol

Objective: Obtain a high-quality spectrum of an air-sensitive Organoantimony(V) compound.

Prerequisites
  • Source:

    
    Sn (in CaSnO
    
    
    
    or BaSnO
    
    
    matrix). Activity
    
    
    1-5 mCi.
  • Cryogenics: Liquid Helium cryostat (operating at 4.2 K).

    • Note: While

      
      Fe can be run at room temperature, 
      
      
      
      Sb has a high recoil energy. The Recoil-Free Fraction (
      
      
      -factor)
      is negligible at room temperature. 4.2 K is mandatory for reliable quantification, though 77 K (Liquid N
      
      
      ) may yield weak signals for very rigid lattices.
  • Absorber Thickness: Optimized to

    
     10–15 mg Sb/cm
    
    
    
    .
Step-by-Step Workflow
  • Sample Preparation (Anaerobic):

    • In a glovebox, grind the organoantimony(V) sample into a fine powder.

    • Mix with boron nitride (BN) or PTFE powder to prevent self-absorption and ensure uniform thickness.

    • Pack into a PMMA (acrylic) or Copper sample holder.

    • Seal with Kapton tape or Indium wire to prevent oxidation (Sb(V) can reduce or hydrolyze).

  • Cryostat Loading:

    • Mount the sample holder onto the cryostat cold finger.

    • Evacuate the chamber (

      
       mbar) to prevent ice formation.
      
    • Cool to 4.2 K using Liquid Helium.

  • Data Acquisition:

    • Set the velocity transducer range to ± 20 mm/s (Sb lines are broad and shifts are large).

    • Calibrate velocity using a standard

      
      -Fe foil or a laser interferometer.
      
    • Acquire data until the Signal-to-Noise (S/N) ratio allows clear resolution of the line shape (typically 24-48 hours due to the low

      
      -factor).
      
  • Data Fitting:

    • Use fitting software (e.g., MossWinn, Recoil).

    • Fit using a Lorentzian line shape .

    • Critical: Account for the 12-line transition (spin 5/2

      
       7/2). Unlike the simple 6-line iron spectrum, Sb spectra often look like a single broad peak or a "smudged" doublet. The "Quadrupole Interaction" is often derived from the width and shape of this envelope.
      
Workflow Logic Diagram

Experimental_Workflow Start Start: Organoantimony(V) Sample Prep Mix with Boron Nitride (Glovebox) Start->Prep Holder Seal in PMMA/Kapton Holder Prep->Holder Cooling Cool to 4.2K (L-He) Holder->Cooling Acquisition Acquire Spectrum (Range: ±20 mm/s) Cooling->Acquisition Decision Is Signal Resolved? Acquisition->Decision Decision->Acquisition No (Low Counts) Fit Fit Lorentzian Lines (Spin 5/2 -> 7/2 Model) Decision->Fit Yes Result Extract IS and QS Fit->Result

Figure 2: Operational workflow for acquiring


Sb Mössbauer data, emphasizing the critical cryogenic step.

Part 4: Data Interpretation & Reference Values

This section allows you to benchmark your experimental results against known standards.

Reference Standard: All values below are relative to Ca


SnO

.
Table 2: Diagnostic Parameters for Antimony Oxidation States
Compound ClassOxidation StateIsomer Shift (

) [mm/s]
Quadrupole Splitting (

)
Structural Insight
Sb(III) Halides (e.g., SbF

)
+3-15.0 to -6.0 LargeLone pair active; high s-density.
Sb(III) Organics (e.g., Ph

Sb)
+3-9.0 to -7.0 ModeratePyramidal geometry.
Sb(V) Halides (e.g., SbCl

)
+5-4.0 to +4.0 Variess-electrons in bonding; low s-density.
Organoantimony(V) (e.g., Ph

Sb)
+5-2.0 to +1.0 SmallTrigonal Bipyramidal (TBP).
Stibonium Salts (e.g., Ph

Sb

)
+5+1.0 to +3.0 ~0Tetrahedral (High Symmetry).
Case Study: Distinguishing Geometry in Sb(V)
  • Scenario: You have synthesized a compound expected to be

    
    .
    
  • Observation:

    • If

      
       mm/s (very large): The structure is likely Trans-Octahedral  or highly distorted TBP with electronegative apical ligands.
      
    • If

      
      : The structure might be ionic 
      
      
      
      , where the cation is tetrahedral and anion is octahedral (both high symmetry).

Part 5: Application in Drug Development

Antimony compounds (e.g., Meglumine Antimoniate, Sodium Stibogluconate) are first-line treatments for Leishmaniasis . However, the toxicity profile depends heavily on the Sb(III) content (more toxic) vs. Sb(V) (therapeutic prodrug).

The Mössbauer Advantage: In a pharmaceutical formulation (often a gel or amorphous powder), XRD is impossible. Mössbauer spectroscopy can quantify the Sb(III)/Sb(V) ratio to <1% accuracy by integrating the areas of the respective peaks (Peak at -8 mm/s vs Peak at 0 mm/s). This serves as a critical Quality Control (QC) release assay.

References

  • Mössbauer Effect Data Center. (n.d.). Isomer Shift Reference Scales. Retrieved from [Link]

  • Takahashi, M., et al. (2002). 121Sb Mössbauer Spectra of Hypervalent Complexes Having an Antimony-transition Metal Bond. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Yan, X., et al. (2018). The Electrochemical Sodiation of Sb Investigated by Operando X-ray Absorption and 121Sb Mössbauer Spectroscopy. MDPI / Batteries. Retrieved from [Link]

  • Ballard, J., & Birchall, T. (1975). 121Sb Mössbauer spectra of some six-co-ordinate mono- and diorganoantimonate(V) compounds. Journal of the Chemical Society, Dalton Transactions.[5] Retrieved from [Link]

  • Friedl, J., et al. (2016).[6] Rationalization of the 121Sb Mössbauer Isomer Shifts. Inorganic Chemistry. [Link to Publisher/DOI required for specific access].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Antimony, difluorotriphenyl-

As a Senior Application Scientist, I have engineered this comprehensive safety and operational guide for handling Antimony, difluorotriphenyl- (Difluorotriphenylantimony, CAS: 373-84-2). This hypervalent organoantimony(V...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this comprehensive safety and operational guide for handling Antimony, difluorotriphenyl- (Difluorotriphenylantimony, CAS: 373-84-2). This hypervalent organoantimony(V) compound is highly valued as a catalyst and precursor in advanced organometallic synthesis. However, its unique reactivity profile—specifically its extreme sensitivity to moisture and inherent heavy-metal toxicity—demands rigorous, uncompromising operational controls.

This guide moves beyond generic safety data to provide you with the causality behind each precaution, ensuring your laboratory protocols are both self-validating and scientifically sound.

Part 1: Physicochemical & Toxicological Grounding

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic behavior of the chemical. Difluorotriphenylantimony consists of a central Sb(V) atom bonded to two highly electronegative fluorine atoms and three phenyl rings.

The Causality of Risk: Upon exposure to ambient atmospheric moisture, the labile Sb-F bonds can rapidly hydrolyze. This degradation pathway not only ruins the reagent but can liberate trace amounts of highly corrosive hydrogen fluoride (HF) gas and toxic organoantimony oxides[1]. Furthermore, antimony compounds are systemic toxins; acute exposure causes severe ocular and dermal irritation, while chronic inhalation can lead to pulmonary edema and cardiovascular failure[2],[3].

Table 1: Quantitative Safety & Property Data

Property / ParameterValue / LimitOperational Implication
CAS Number 373-84-2Primary identifier for inventory and SDS cross-referencing.
Molecular Weight 391.06 g/mol Critical for stoichiometric calculations and waste manifesting.
OSHA PEL (as Sb) 0.5 mg/m³Mandates strict inhalation controls (glovebox/fume hood)[2].
Hydrolysis Risk High (Moisture Sensitive)Requires handling under an inert atmosphere (N₂, Ar)[1].
Ecological Toxicity HighHighly toxic to aquatic life; mandates strict waste segregation.

Part 2: The Engineered PPE Matrix

We do not simply "wear PPE"; we engineer a multi-layered barrier system designed specifically for the dual threat of heavy metal toxicity and fluorinated acid byproducts.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: 4-mil Nitrile. Provides necessary tactile sensitivity for handling delicate glassware and a baseline barrier against the organic (phenyl) components.

    • Outer Glove: 8-mil Neoprene. Causality: Standard nitrile degrades rapidly when exposed to fluorinated compounds. Neoprene offers superior chemical resistance to potential HF byproducts generated during accidental hydrolysis, ensuring the integrity of the dermal barrier.

  • Eye & Face Protection:

    • Tight-fitting, indirectly vented chemical splash goggles combined with an 8-inch polycarbonate face shield. Causality: Organoantimony dusts and hydrolyzed vapors can cause irreversible corneal damage[3]. A face shield prevents particulate deposition on the facial epidermis.

  • Body Protection:

    • Flame-resistant (FR) lab coat over non-synthetic clothing, supplemented by a Tychem® chemical-resistant apron. Causality: The apron prevents toxic microscopic dust from embedding into the woven fibers of standard lab coats, which could otherwise lead to chronic secondary exposure outside the lab.

  • Respiratory Protection:

    • All primary operations must occur in an inert-gas glovebox or a certified Class II Type B2 chemical fume hood. If engineering controls fail, or during a spill response, personnel must use a NIOSH-approved full-face respirator equipped with combination Organic Vapor / Acid Gas / P100 particulate cartridges [1].

Part 3: Operational Workflow & Handling Protocol

To ensure experimental integrity and operator safety, the following step-by-step methodology must be strictly adhered to when setting up reactions involving difluorotriphenylantimony.

Protocol A: Inert Atmosphere Transfer and Reaction Setup

  • System Purge: Transfer the sealed difluorotriphenylantimony container into an inert gas glovebox (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid). Ensure internal O₂ and H₂O levels are maintained below 1 ppm.

  • Anti-Static Weighing: Tare a pre-dried, anti-static polymeric weigh boat. Weigh the required mass using an analytical balance. Causality: Organoantimony powders are prone to static charge accumulation. Anti-static tools prevent the sudden aerosolization of the fine crystalline powder, eliminating inhalation risks and cross-contamination[1].

  • Solvent Integration: Transfer the solid into a Schlenk flask. Slowly introduce anhydrous, thoroughly degassed solvents (e.g., dry THF or dichloromethane) using a glass syringe. Causality: Rapid solvent addition can cause localized exothermic dissolution, leading to micro-splashing against the flask walls.

  • Hermetic Sealing: Seal the Schlenk flask with a high-vacuum grease-coated glass stopper. Secure the joint with a Keck clip before transitioning the flask out of the glovebox and onto the Schlenk line.

Workflow Visualization

G N1 1. Risk Assessment Verify SDS & PEL (0.5 mg/m³) N2 2. PPE Donning Neoprene/Nitrile, Goggles, Apron N1->N2 N3 3. Environmental Control Glovebox or Fume Hood (Inert Gas) N2->N3 N4 4. Chemical Handling Anti-static weighing & Schlenk transfer N3->N4 N5 5. Decontamination Neutralize surfaces, Doff PPE N4->N5 N6 6. Waste Segregation Label as Toxic Organoantimony/Fluoride N5->N6

Caption: Sequential safety and operational workflow for handling difluorotriphenylantimony.

Part 4: Spill Response and Decontamination Plan

Organoantimony spills require immediate, calculated action to prevent systemic exposure and environmental release.

Protocol B: Immediate Spill Remediation

  • Evacuate and Isolate: Immediately alert nearby personnel and clear the immediate area. If the spill occurs outside of a fume hood, the responder must don the emergency full-face respirator before proceeding.

  • Dry Containment: Surround and cover the spilled solid with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to suppress dust generation. Crucial Causality: Do not use liquid water directly on the spill, as it will aggressively induce hydrolysis and release toxic HF gas.

  • Mechanical Collection: Using non-sparking, anti-static plastic scoops[1], carefully transfer the spilled material and the absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mildly alkaline detergent solution (e.g., sodium bicarbonate solution) to neutralize any trace acidic fluorides. Follow this with a thorough wipe-down using damp disposable paper towels.

  • Verification & Doffing: Dispose of all cleanup materials—including the outer Neoprene gloves used during the response—into the hazardous waste container. Seal and label immediately.

Part 5: Disposal and Waste Management

Difluorotriphenylantimony and its derivatives are highly toxic to aquatic ecosystems and persist in the environment.

  • Strict Segregation: Never mix organoantimony waste with strong acids, oxidizers, or standard aqueous waste streams. Mixing with acids can generate highly toxic stibine gas (SbH₃).

  • Containment: Place all reaction byproducts, contaminated solvents, and disposable PPE into a dedicated, clearly labeled "Toxic Heavy Metal / Organofluoride Waste" HDPE container.

  • Storage & Manifesting: Store the primary waste container within a secondary spill tray in a well-ventilated satellite accumulation area. Document the exact mass of the antimony compound and associated solvents for the hazardous waste manifest before transferring it to a certified disposal facility.

References

  • Title: ANTIMONY (-121, -123)
  • Title: SECTION 1 PRODUCT AND COMPANY INFORMATION Antimony (III)
  • Source: sigmaaldrich.
  • Title: TRIS(DIMETHYLAMINO)ANTIMONY - Gelest, Inc.

Sources

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